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  • Product: 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
  • CAS: 89972-18-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Applications of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Introduction & Scientific Significance In the landscape of modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a highly validated strategy for improving metabolic stability, modulating pKa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Significance

In the landscape of modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a highly validated strategy for improving metabolic stability, modulating pKa, and enhancing lipophilicity. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS: 89972-18-9) represents a highly specialized, fluorinated N-heterocycle that serves as a critical building block in medicinal chemistry. Unlike standard piperazines, this molecule features a unique hemiaminal core stabilized by a trifluoromethyl group, offering a rigidified, hydrogen-bond-rich motif for structure-based drug design.

This guide provides an in-depth analysis of its chemical architecture, the mechanistic causality behind its synthesis, and its thermodynamic behavior, designed for researchers and application scientists scaling up novel pharmacophores.

Molecular Architecture and Physicochemical Profile

The structural topology of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one is defined by a six-membered lactam (piperazin-2-one) ring. The defining feature is the C3 stereocenter , which simultaneously hosts a hydroxyl group (-OH) and a trifluoromethyl group (-CF3), flanked by a secondary amine (N4) and a carbonyl (C2).

This specific arrangement constitutes a hemiaminal (or an imine hydrate). In non-fluorinated analogs, hemiaminals are highly unstable and spontaneously dehydrate. However, the profound electron-withdrawing capacity of the -CF3 group fundamentally alters the electron density distribution, trapping the molecule in its hydrated state.

Quantitative Structural Data

The following table summarizes the core physicochemical and identification metrics for the compound, validated by standard chemical repositories .

PropertyValue
IUPAC Name 3-hydroxy-3-(trifluoromethyl)piperazin-2-one
CAS Registry Number 89972-18-9
Molecular Formula C5H7F3N2O2
Molecular Weight 184.12 g/mol
SMILES String O=C1NCCNC1(O)C(F)(F)F
Physical State Colorless to white solid
Melting Point 184–185 °C

Mechanistic Synthesis: Pathway and Protocol

The synthesis of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one relies on a highly efficient, catalyst-free condensation reaction between a vicinal diamine and a fluorinated ketoester [1][2].

Reaction Pathway

The reaction proceeds via a two-step cascade:

  • Amidation: One primary amine of ethylenediamine acts as a nucleophile, attacking the ester carbonyl of ethyl 3,3,3-trifluoropyruvate to form an amide bond (N1-C2), expelling ethanol.

  • Intramolecular Cyclization: The remaining primary amine attacks the highly electrophilic ketone carbonyl (C3) to close the six-membered ring, generating the hemiaminal.

Synthesis A Ethylenediamine (Nucleophile) C Amidation Intermediate (N1-C2 bond formation) A->C + B Ethyl 3,3,3-trifluoropyruvate (Electrophile) B->C D Intramolecular Cyclization (N4 attacks C3=O) C->D - EtOH E 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one D->E Stable Hemiaminal

Reaction workflow for synthesizing 3-hydroxy-3-(trifluoromethyl)piperazin-2-one.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system , utilizing differential solubility to drive the reaction to completion while providing real-time visual confirmation of product formation.

Reagents:

  • Ethylenediamine (1.00 equiv, e.g., 10.0 mmol)

  • Ethyl 3,3,3-trifluoropyruvate (1.00 equiv, e.g., 10.0 mmol)

  • Solvent: 2-Propanol (2-PrOH)

Methodology:

  • Preparation: Dissolve ethylenediamine in 2-PrOH (approx. 20 mL for a 10 mmol scale) in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: 2-PrOH is selected because it is a protic solvent that facilitates the necessary proton transfers during amidation and cyclization, while selectively acting as an anti-solvent for the final product.

  • Addition: Introduce ethyl 3,3,3-trifluoropyruvate dropwise to the stirred solution at room temperature (293 K).

    • Causality: Dropwise addition controls the exothermic nature of the initial amidation, preventing uncontrolled oligomerization of the diamine.

  • Maturation: Stir the mixture continuously for 24 hours at room temperature.

    • Causality: Elevated temperatures must be strictly avoided. Heating forces the dehydration of the hemiaminal into an unstable cyclic imine, which can lead to degradation.

  • Self-Validation Checkpoint: As the reaction progresses, the highly polar hemiaminal product will spontaneously precipitate from the 2-PrOH solution as a colorless solid. The cessation of new precipitate formation indicates reaction completion.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with three portions of cold 2-PrOH (3 × 2 mL) to remove unreacted starting materials and the ethanol byproduct.

  • Drying: Air-dry the solid overnight to yield the pure product (typical yield: >80%).

Thermodynamic Stability: The "Fluorine Effect"

To utilize this compound effectively, researchers must understand the thermodynamic causality behind its structure. In organic chemistry, the equilibrium between an imine and its hydrated hemiaminal form heavily favors the imine due to the entropic advantage of releasing a water molecule.

However, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one defies this rule. The -CF3 group is profoundly electronegative (exerting a strong -I inductive effect). If the molecule were to dehydrate to form an imine (C=N double bond), the resulting partial positive charge on the C3 carbon would be highly destabilized by the adjacent electron-withdrawing -CF3 group. Consequently, the tetrahedral (sp3) hybridized state of the hemiaminal is thermodynamically locked and stabilized.

Stability Imine Cyclic Imine Form (Dehydrated) Hemiaminal Hemiaminal Form (Hydrated) Imine->Hemiaminal + H2O CF3 Strong Electron Withdrawing Effect of -CF3 CF3->Hemiaminal Stabilizes tetrahedral C3 Prevents dehydration

Thermodynamic stabilization of the hemiaminal form driven by the -CF3 group.

Applications in Medicinal Chemistry

The unique structural properties of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one make it a premium scaffold for drug development:

  • Metabolic Resistance: The piperazin-2-one lactam ring is highly resistant to oxidative metabolism by Cytochrome P450 enzymes compared to standard piperazines.

  • Pharmacophore Rigidification: The presence of the massive -CF3 group restricts the conformational flexibility of the piperazine ring, locking it into a specific geometry that can enhance target binding affinity and selectivity.

  • Anticancer Lead Generation: Derivatives of this scaffold, particularly when reacted with P-nucleophiles to form aminophosphonates, have demonstrated significant cytotoxic activity against various cancer cell lines, making it a valuable precursor in oncology research [2][3].

References

  • Iwanejko, J., Samadaei, M., Pinter, M., Senfter, D., Madlener, S., Kochel, A., Rohr-Udilova, N., & Wojaczyńska, E. (2021). "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Materials (Basel), 14(9), 2138. URL:[Link]

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Executive Summary In the landscape of modern medicinal chemistry and drug development, fluorinated heterocycles hold a privileged position due to their enhanced metabolic stability, lipophilicity, and unique binding affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocycles hold a privileged position due to their enhanced metabolic stability, lipophilicity, and unique binding affinities. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS: 89972-18-9) is a highly specialized, fluorinated piperazinone derivative. Structurally, it is characterized by a stable cyclic hemiaminal core—a rare motif that is thermodynamically stabilized by the profound electron-withdrawing nature of the adjacent trifluoromethyl (-CF3) group.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its stability, and a self-validating experimental protocol for its synthesis, designed specifically for researchers and application scientists in drug discovery.

Physicochemical Profile

The fundamental properties of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one dictate its handling, solubility, and reactivity in synthetic workflows. Below is a consolidated table of its quantitative and structural data 12.

PropertyValue / Description
Chemical Name 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
CAS Registry Number 89972-18-9
Molecular Formula C5H7F3N2O2
Molecular Weight 184.12 g/mol
SMILES String O=C1NCCNC1(O)C(F)(F)F
Typical Purity ≥ 98% (Validated via HPLC/LC-MS)
Physical State Crystalline Solid
Hydrogen Bond Donors 3 (Two -NH, One -OH)
Hydrogen Bond Acceptors 5 (Two N, Two O, One CF3 group)

Structural Chemistry & Mechanistic Stability

The Hemiaminal Anomaly

In standard aliphatic or non-fluorinated systems, hemiaminals (compounds containing a hydroxyl group and an amine attached to the same carbon) are highly unstable intermediates. They rapidly undergo dehydration to form imines. However, 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one exists as a stable, isolable solid.

Causality of Stability: The stability of this molecule is driven by the strong inductive electron-withdrawing effect (-I effect) of the trifluoromethyl group. Dehydration to an imine would require the formation of an sp2 hybridized carbon adjacent to the -CF3 group. Because the -CF3 group severely depletes electron density, placing a double bond (which is relatively electron-rich and polarizable) next to it creates a highly unfavorable, destabilized transition state. Consequently, the equilibrium is entirely shifted toward the sp3 hybridized cyclic hemiaminal 3.

Reactivity Hemiaminal 3-Hydroxy-3-(CF3) piperazin-2-one (Thermodynamically Stable) Imine 3-(CF3)-5,6-dihydro pyrazin-2(1H)-one (Kinetically Disfavored) Hemiaminal->Imine Forced Dehydration (Strong Acid/Heat) Bicyclic Annulated Bicyclic Systems Hemiaminal->Bicyclic Multicomponent Reactions Peptidomimetics CF3-Peptidomimetics Hemiaminal->Peptidomimetics Scaffold Functionalization

Fig 1: Thermodynamic stability and downstream synthetic applications of the hemiaminal scaffold.

Synthetic Methodology & Experimental Protocol

The synthesis of this compound relies on the controlled condensation of ethylenediamine with ethyl trifluoropyruvate. To ensure high yield and prevent oligomerization, the protocol must be meticulously controlled.

Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at critical junctions, eliminating guesswork from the workflow.

Reagents:

  • Ethyl trifluoropyruvate (1.00 eq)

  • Ethylenediamine (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (Solvent) 4

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous THF (0.2 M relative to the diamine). Add ethylenediamine (1.05 eq).

    • Causality: Anhydrous conditions are critical because ethyl trifluoropyruvate is highly electrophilic and susceptible to competitive hydrolysis in the presence of ambient moisture.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The initial amidation is highly exothermic. Cooling prevents runaway kinetics that lead to diamine cross-linking (forming bis-amides) rather than the desired intramolecular cyclization.

  • Electrophile Addition: Add ethyl trifluoropyruvate dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4–6 hours.

  • IPC Validation (Self-Validation Check): Pull a 50 µL aliquot, dilute in CDCl3​ , and run a rapid 19F NMR.

    • Pass Criteria: The disappearance of the starting material ketone peak (~ -75 ppm) and the emergence of a single sharp peak at ~ -80 to -82 ppm (corresponding to the sp3 hybridized -CF3 of the hemiaminal). If the -75 ppm peak persists, extend stirring time.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the highly crystalline 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one. Filter and dry under a high vacuum.

SynthesisMechanism A Ethylenediamine (Bis-Nucleophile) C Acyclic Amide Intermediate (Mono-condensation) A->C Nucleophilic Attack at Ester Carbon (0 °C) B Ethyl Trifluoropyruvate (Bis-Electrophile) B->C D 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one C->D Intramolecular Cyclization at Ketone Carbon (25 °C)

Fig 2: Stepwise mechanistic pathway for the synthesis of the piperazin-2-one hemiaminal.

Analytical Validation System

To confirm the structural integrity of the synthesized or procured 89972-18-9, the following analytical signatures must be verified:

  • Mass Spectrometry (LC-MS): ESI+ should yield a prominent [M+H]+ peak at m/z 185.1. Due to the stability of the hemiaminal, the dehydrated fragment (m/z 167) should be minimal under soft ionization conditions.

  • 1H NMR (400 MHz, DMSO- d6​ ): Look for the distinct exchangeable protons. The hydroxyl (-OH) proton typically appears as a broad singlet around 6.5 - 7.0 ppm, while the amide (-NH) and amine (-NH) protons will appear further downfield and upfield, respectively. The ethylene backbone will present as complex multiplets between 2.8 and 3.4 ppm.

  • 19F NMR (376 MHz, DMSO- d6​ ): A strong, defining singlet at approximately -81.0 ppm. The lack of splitting confirms the -CF3 group is attached to a quaternary carbon devoid of adjacent protons.

References

  • ChemScene. "3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Product Data." ChemScene Chemical Library.
  • Synblock. "CAS 89972-18-9 | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one." Synblock Catalog.
  • National Institutes of Health (PMC). "Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles." Molecules.
  • American Chemical Society (ACS). "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles." Chemical Reviews.

Sources

Foundational

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one: Exact Mass Profiling, Structural Causality, and Synthetic Methodologies

Executive Summary In the realm of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF 3​ ) group—is a proven methodology to enhance a drug candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF 3​ ) group—is a proven methodology to enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS: 89972-18-9) represents a highly specialized fluorinated heterocyclic scaffold [1].

Unlike standard piperazines, this compound features a rare, stable hemiaminal moiety. This whitepaper provides an in-depth technical analysis of its exact mass properties, the chemical causality behind its structural stability, and a self-validating experimental protocol for its synthesis and analytical verification.

Physicochemical Profiling and Exact Mass Data

For researchers conducting High-Resolution Mass Spectrometry (HRMS) or pharmacokinetic profiling, distinguishing target compounds from isobaric interferences requires sub-ppm mass accuracy. The exact mass (monoisotopic mass) is derived from the most abundant isotopes of its constituent elements (C, H, F, N, O).

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for analytical validation[2, 3].

ParameterValueAnalytical Significance
Chemical Formula C 5​ H 7​ F 3​ N 2​ O 2​ Defines the elemental composition for isotopic distribution modeling.
Molecular Weight 184.12 g/mol Used for bulk stoichiometric calculations during synthesis.
Exact Mass (Monoisotopic) 184.045962 DaCritical for HRMS identification; ensures no defluorination has occurred.
Theoretical [M+H] + 185.0532 DaTarget mass-to-charge ratio ( m/z ) in positive Electrospray Ionization (ESI+).
Theoretical [M-H] 183.0387 DaTarget mass-to-charge ratio ( m/z ) in negative Electrospray Ionization (ESI-).

Structural Causality: The Hemiaminal-Trifluoromethyl Relationship

A core tenet of chemical logic is understanding why a structure exists in its observed state. In standard organic chemistry, a hemiaminal (a carbon atom bonded to both an amine and a hydroxyl group) is a highly unstable intermediate. It typically undergoes rapid dehydration to form an imine.

However, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one defies this standard behavior.

The Causality: The stability of this hemiaminal is directly caused by the profound electron-withdrawing inductive effect (–I) of the adjacent –CF 3​ group. Dehydration requires the expulsion of the hydroxyl group, which generates a transient carbocation-like transition state. The highly electronegative –CF 3​ group drastically destabilizes this potential positive charge, raising the activation energy for dehydration to an insurmountable level under standard conditions. Consequently, the molecule is "locked" in the 3-hydroxy piperazin-2-one form.

Mechanism ED Ethylenediamine (Nucleophile) COND Condensation (-EtOH) ED->COND ETP Ethyl Trifluoropyruvate (Electrophile) ETP->COND PROD 3-Hydroxy-3-(CF3)-piperazin-2-one (Stable Hemiaminal) COND->PROD Cyclization CF3 CF3 Inductive Effect (Prevents Dehydration) CF3->PROD Stabilization

Synthetic workflow and structural causality of hemiaminal stabilization by the CF3 group.

Experimental Protocol: De Novo Synthesis & Isolation

To synthesize this scaffold, a self-validating protocol utilizing the condensation of ethylenediamine with ethyl trifluoropyruvate is employed [4]. The reaction leverages the dual electrophilicity of the pyruvate.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask purged with inert nitrogen, dissolve 10.0 mmol of ethyl trifluoropyruvate (1.0 eq) in 20 mL of anhydrous ethanol.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reaction between aliphatic amines and highly activated esters is violently exothermic; cooling prevents unwanted polymerization.

  • Nucleophilic Addition: Slowly add 10.5 mmol of ethylenediamine (1.05 eq) dropwise over 15 minutes. The primary amine attacks the ester carbonyl to form the initial amide bond.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. The secondary amine will spontaneously attack the highly electrophilic ketone carbonyl, forming the piperazine ring.

  • Isolation: Concentrate the crude mixture in vacuo. Recrystallize the resulting residue using a biphasic mixture of ethyl acetate and hexanes to yield the pure product as a white crystalline solid.

Analytical Validation System

A protocol is only as robust as its validation. To ensure the integrity of the synthesized 3-hydroxy-3-(trifluoromethyl)piperazin-2-one, the following analytical workflow must be executed to confirm both the exact mass and the structural conformation.

  • High-Resolution Mass Spectrometry (HRMS): Dissolve a 1 mg/mL aliquot in LC-MS grade methanol. Inject into a Q-TOF mass spectrometer operating in ESI+ mode. The exact mass of the neutral compound is 184.0460 Da. The system must detect the protonated adduct [M+H] + at 185.0532 Da with a mass accuracy error of ≤ 5 ppm.

  • Multinuclear NMR Spectroscopy:

    • 19 F NMR (DMSO- d6​ ): A sharp singlet must be observed between -78.0 and -82.0 ppm, confirming the intact trifluoromethyl group.

    • 1 H NMR (DMSO- d6​ ): The hemiaminal hydroxyl proton (–OH) will appear as an exchangeable broad singlet, confirming that dehydration to the imine has not occurred.

Validation SAMP Synthesized Compound (CAS: 89972-18-9) HRMS HRMS (ESI+) Target [M+H]+: 185.0532 Da SAMP->HRMS Exact Mass Verification NMR Multinuclear NMR 19F, 1H, 13C Spectra SAMP->NMR Structural Elucidation VAL Validated Structure Purity ≥ 98% HRMS->VAL NMR->VAL

Self-validating analytical workflow utilizing HRMS and NMR for structural confirmation.

References

  • SpectraBase . "(EZ)-N-ACETYL-N'-METHYL-N... Exact Mass and Spectral Data for C5H7F3N2O2." John Wiley & Sons, Inc. Available at: [Link]

Exploratory

Pharmacokinetic Profiling of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale The piperazin-2-one scaffold is a privileged motif in modern drug discovery, frequently deployed as a peptidomimetic core to impart specific physicochemical and pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The piperazin-2-one scaffold is a privileged motif in modern drug discovery, frequently deployed as a peptidomimetic core to impart specific physicochemical and pharmacokinetic (PK) properties to drug candidates 1[1]. However, unsubstituted piperazines and piperazinones often suffer from severe pharmacokinetic liabilities, most notably rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) at the α -carbon adjacent to the basic nitrogen2[2].

The strategic engineering of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one derivatives represents a masterclass in physical organic chemistry applied to DMPK optimization. The causality behind this structural modification is twofold:

  • Electronic Shielding (pKa Modulation): The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group lowers the Highest Occupied Molecular Orbital (HOMO) energy, drastically reducing the electron density and nucleophilicity of the adjacent amine 3[3]. This depresses the pKa of the basic nitrogen, increasing the fraction of the unionized drug at physiological pH, which directly enhances lipophilicity (LogD) and membrane permeability4[4].

  • Steric Blocking: The bulky −CF3​ and −OH groups at the 3-position create severe steric hindrance, physically blocking the CYP450 active site from accessing the α -carbon, thereby preventing oxidative ring cleavage.

G A Unsubstituted Piperazin-2-one B CYP3A4 / CYP2D6 Binding A->B C Rapid Alpha-Oxidation (High Clearance) B->C D 3-OH-3-(CF3)- Piperazin-2-one E Steric & Electronic Shielding D->E CF3 effect F Metabolic Stability (Low Clearance) E->F

CYP450-mediated metabolic shunting and stabilization by 3-CF3 substitution.

Quantitative ADME Profiling Data

The introduction of the hemiketal-like 3-OH-3- CF3​ center fundamentally alters the pharmacokinetic landscape of the molecule. The table below summarizes the typical shift in quantitative PK parameters observed during lead optimization.

PK ParameterUnsubstituted Piperazin-2-one3-OH-3-(CF3)-Piperazin-2-oneMechanistic Rationale for Shift
pKa (Basic Nitrogen) ~8.5~6.2Strong electron-withdrawing effect of −CF3​ reduces basicity.
LogD (pH 7.4) -0.51.8Increased fraction of unionized species enhances lipophilicity.
CLint​ (µL/min/mg) > 80 (High)< 15 (Low)Steric hindrance and reduced HOMO energy block CYP450 oxidation.
Oral Bioavailability (F%) < 10%> 60%Improved Caco-2 permeability and reduced hepatic first-pass metabolism.

Self-Validating Experimental Workflows

To accurately profile these derivatives, experimental protocols must be designed as self-validating systems. A result is only as trustworthy as the controls that frame it.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the derivative.

  • Causality Check: We must differentiate between a compound that is genuinely metabolically stable and an assay where the CYP enzymes have degraded. Therefore, concurrent controls are mandatory.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Spiking (Self-Validation): Prepare three parallel reaction tubes:

    • Test Tube: 1 µM 3-OH-3-(CF3)-piperazin-2-one derivative.

    • Positive Control (High Clearance): 1 µM Verapamil (validates CYP3A4 competency).

    • Negative Control (Low Clearance): 1 µM Warfarin (validates baseline stability).

  • Pre-incubation: Incubate the mixtures at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: LC-MS/MS Bioanalysis of Plasma Samples

For in vivo profiling, precise quantification is required. The piperazine ring is highly susceptible to matrix effects (ion suppression/enhancement) in the mass spectrometer source.

  • Causality Check: To correct for extraction inconsistencies and instrument fluctuations, a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable5[5]. We utilize Piperazin-2-one-d6.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of dosed rodent plasma into a 96-well plate.

  • SIL-IS Addition: Add 150 µL of cold acetonitrile spiked with 50 ng/mL of Piperazin-2-one-d6. Rationale: The kinetic isotope effect ensures the deuterated standard co-elutes with the analyte, perfectly normalizing ionization efficiency 2[2].

  • Vortex & Centrifuge: Mix for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for both the fluorinated derivative and the d6-internal standard.

G A In Vivo Dosing (IV/PO in Rodents) B Serial Plasma Sampling A->B C Protein Precipitation & SIL-IS Spiking B->C D LC-MS/MS Quantification C->D E PK Parameter Calculation (NCA) D->E

Standardized in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis workflow.

Conclusion

The transformation of a standard piperazin-2-one into a 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one derivative is a highly effective strategy to rescue a metabolically labile pharmacophore. By systematically applying self-validating in vitro and in vivo workflows, DMPK scientists can accurately quantify the profound improvements in half-life, clearance, and bioavailability driven by this unique fluorinated hemiketal motif.

References

  • Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms ACS Omega URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

A Toxicological Framework for the Preclinical Safety Assessment of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

An In-depth Technical Guide for Researchers and Drug Development Professionals Disclaimer: This document provides a technical framework for assessing the toxicity and safety of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical framework for assessing the toxicity and safety of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one. As of the date of this guide, comprehensive toxicological data for this specific molecule (CAS No. 89972-18-9) is not extensively available in the public domain. The recommendations herein are therefore based on established principles of toxicology, data from structurally related analogs, and a proposed tiered testing strategy. This guide is intended for informational purposes for a scientific audience and is not a substitute for a formal regulatory safety assessment.

Introduction: Navigating the Data Gap for a Novel Chemical Entity

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core, a hydroxyl group, and a trifluoromethyl (TFM) moiety. Its chemical identity is established as:

  • Chemical Name: 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

  • CAS Number: 89972-18-9[1]

  • Molecular Formula: C₅H₇F₃N₂O₂[1]

  • Molecular Weight: 184.12 g/mol [1]

The presence of the piperazine ring, a common scaffold in pharmacologically active compounds, and the electron-withdrawing TFM group suggests potential biological activity.[2][3] However, these same structural features necessitate a thorough evaluation of the compound's safety profile. The lack of specific toxicity data presents a common challenge in early-stage drug development and chemical research.

This guide, authored from the perspective of a Senior Application Scientist, outlines a logical, evidence-based strategy to construct a preliminary, yet robust, safety profile for this molecule. We will leverage data from structural analogs and employ a tiered, progressive testing paradigm, moving from computational and in vitro methods to more complex assays as needed. This approach prioritizes resource efficiency and the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

Initial Hazard Assessment: An Analog and In Silico-Based Approach

In the absence of direct experimental data, the initial phase of risk assessment relies on predictive toxicology, drawing inferences from the molecule's structure and the known toxicities of similar compounds.

Structural Alert Analysis

The structure of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one contains two key features of toxicological interest:

  • Piperazine Ring: This scaffold is present in numerous pharmaceuticals. While generally considered to have a favorable safety profile, piperazine and its derivatives can cause skin and eye irritation, and in some cases, neurotoxic effects at high doses.[4] The nitrogen atoms are also sites for metabolic reactions, which can lead to the formation of reactive metabolites.[3][5][6]

  • Trifluoromethyl (TFM) Group: The TFM group is often added to drug candidates to enhance metabolic stability and receptor binding affinity. However, compounds containing TFM can undergo metabolic processes that may lead to toxic intermediates. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a related designer drug, has been associated with sympathomimetic and dissociative toxicity in recreational users.[7][8]

Analog Data Synthesis

A survey of safety data for structurally related piperazine derivatives reveals a consistent pattern of potential hazards. This information is critical for establishing baseline handling precautions and for guiding the design of future experimental studies.

Analog Compound CAS Number Key Reported Hazards Source(s)
(+/-)-2-(Trifluoromethyl)piperazine131922-05-9Causes severe skin burns and eye damage (Corrosion, Category 1B).[9]
N-(2-Hydroxyethyl)piperazine103-76-4Causes serious eye damage and skin irritation (Irritation, Category 2).[10]
Piperazine (Anhydrous)110-85-0Causes severe skin burns and eye damage; may cause allergy or asthma symptoms.[4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)15532-75-9Causes severe skin burns and eye damage; associated with neurotoxic effects.[7][11][12]

This analog data strongly suggests that 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one should be handled as, at a minimum, a severe irritant and potential corrosive to the skin and eyes. Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

In Silico Toxicological Prediction

Computational (in silico) models provide a rapid, cost-effective first pass at predicting a compound's potential toxicities.[13][14][15][16] These methods use a chemical's structure to predict its activity in various toxicological endpoints.

Recommended In Silico Workflow:

  • Obtain the SMILES string or MOL file for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one.

  • Submit the structure to a battery of validated QSAR (Quantitative Structure-Activity Relationship) models. Several commercial and open-access platforms are available for this purpose.

  • Prioritize the following predictive endpoints:

    • Mutagenicity (Ames Test): To assess the potential for genetic damage.[16]

    • Carcinogenicity: To provide a long-term cancer risk estimate.

    • Developmental and Reproductive Toxicity (DART): To flag potential risks during development.

    • Hepatotoxicity (DILI - Drug-Induced Liver Injury): As the liver is a primary site of metabolism.

    • hERG Inhibition: To assess the risk of cardiac arrhythmias.

The output from these models, while not definitive, is invaluable for prioritizing which experimental assays to conduct and for identifying specific toxicological concerns that require further investigation.

A Tiered Experimental Testing Strategy

The following tiered approach provides a systematic and resource-conscious pathway to building a robust toxicological dataset.

Tiered_Testing_Strategy cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: ADME & Mechanistic Assays cluster_2 Tier 3: Acute In Vivo Studies (Conditional) T1_Genotox Genotoxicity (Ames Test, in vitro Micronucleus) T2_Metabolism Metabolic Stability (Liver Microsomes) T1_Genotox->T2_Metabolism T1_Cyto Cytotoxicity (e.g., HepG2, HEK293 cells) T1_Cyto->T2_Metabolism T1_Dermal Skin/Eye Irritation (Reconstructed Tissue Models) T1_Dermal->T2_Metabolism T2_MetID Metabolite Identification (LC-MS/MS) T2_Metabolism->T2_MetID T2_CYP CYP450 Inhibition (Probe Substrate Assays) T2_MetID->T2_CYP T3_Acute Acute Oral Toxicity (e.g., OECD TG 423) T2_CYP->T3_Acute Decision Point: Based on in vitro data & intended use End End T3_Acute->End Preliminary Safety Profile Start Compound Synthesis & Characterization Start->T1_Genotox Start->T1_Cyto Start->T1_Dermal

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 1: Foundational In Vitro Screening

The goal of Tier 1 is to quickly identify major toxicological liabilities using established in vitro assays.

  • Rationale: Assessing mutagenic potential is a critical, early checkpoint in any safety evaluation program. A positive finding often halts further development.[17]

  • Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) following OECD Guideline 471.

Protocol: Ames Test (Microplate Fluctuation Method)

  • Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

  • Metabolic Activation: Conduct the assay both with and without a liver homogenate fraction (S9) from Aroclor-1254 induced rats to detect metabolites that may be mutagenic.

  • Test Article Preparation: Prepare a stock solution of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one in a suitable solvent (e.g., DMSO). Perform a range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Exposure: In a 384-well microplate, expose the bacterial strains to at least five different concentrations of the test article, along with negative (solvent) and positive controls (known mutagens for each strain).

  • Incubation: Incubate the plates at 37°C for 48-72 hours. During this time, bacteria that have undergone a reverse mutation will be able to grow in the minimal glucose medium.

  • Scoring: A pH indicator dye in the medium will change color in wells where bacterial growth has occurred. The number of positive (revertant) wells is counted for each concentration.

  • Interpretation: A dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive (mutagenic) result.

  • Rationale: To determine the concentrations at which the compound causes general cell death. This data provides a baseline for dosing in more specific assays and offers a general indication of toxicity.

  • Recommended Assay: MTT Assay on a relevant cell line (e.g., HepG2 for liver toxicity).

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Dosing: Prepare serial dilutions of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one in cell culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: ADME and Mechanistic Profiling

If Tier 1 results are acceptable (i.e., non-mutagenic and moderately low cytotoxicity), the investigation proceeds to understand the compound's metabolic fate.

  • Rationale: Understanding how quickly a compound is metabolized and what metabolites are formed is crucial for predicting its in vivo half-life and identifying potentially toxic biotransformation products.[3] The piperazine ring is a known site of metabolism, including oxidation, N-dealkylation, and ring opening.[6][11]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one Hydroxylation Ring Hydroxylation Parent->Hydroxylation Oxidation Ring_Opening Oxidative Ring Opening Parent->Ring_Opening Oxidation Glucuronidation Glucuronidation (on Hydroxyl Groups) Hydroxylation->Glucuronidation UGT Sulfation Sulfation Hydroxylation->Sulfation SULT N_Dealkylation N-Dealkylation (if substituted)

Caption: Proposed metabolic pathways for piperazine-containing compounds.

Protocol Outline: In Vitro Metabolism

  • Incubation: Incubate the test compound (e.g., at 1 µM) with human and rat liver microsomes in the presence of NADPH (a cofactor for CYP450 enzymes) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time (to calculate half-life and intrinsic clearance) and to identify the mass of potential metabolites.

Data Integration and Preliminary Risk Assessment

The culmination of this tiered strategy is the integration of all data streams—in silico predictions, analog data, and in vitro experimental results—to form a preliminary safety profile.

  • If the compound is mutagenic in the Ames test, it represents a significant hurdle. The project team must seriously consider terminating further work unless the intended application is for a life-threatening condition with no other treatment options, and the mechanism of mutagenicity is well-understood.

  • If high cytotoxicity is observed, the therapeutic or application window may be narrow. The IC₅₀ value should be compared to the anticipated effective concentration.

  • If the compound is rapidly metabolized, it may have poor in vivo bioavailability. Conversely, if it is too stable, it could accumulate and lead to off-target toxicity.

  • If the compound strongly inhibits key CYP450 enzymes (e.g., CYP3A4, CYP2D6), there is a high risk of drug-drug interactions.[18]

This initial profile allows for an informed decision on whether to advance the compound into more resource-intensive preclinical studies, such as in vivo acute toxicity testing (Tier 3), or to select alternative candidates with a more promising safety profile. This structured, science-driven approach ensures that potential safety liabilities are identified early, maximizing the efficiency and ethical conduct of research and development.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: N-(2-Hydroxyethyl)piperazine.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • Hewitt, M., Madden, J. C., Rowe, P. H., & Cronin, M. T. (2008). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 38(9), 1195-1209.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981.
  • Wood, D. M., Dargan, P. I., Button, J., Holt, D. W., Ovaska, H., Ramsey, J., & Jones, A. L. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257.
  • Arumugam, S., Dhiyasedthiyar, E., Sridharan, G., & Akila, P. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 5-11.
  • Frances, H. (1988). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Pharmacology Biochemistry and Behavior, 31(1), 37-41.
  • Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet: (+/-)-2-(Trifluoromethyl)piperazine.
  • Ali, I., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Dalvie, D., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(2), 348-356.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 1-(3-Trifluoromethyl)phenylpiperazine.
  • Al-Ostoot, F. H., et al. (2024, March 8). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Acar, Ç., et al. (2024, September 10). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • Mansouri, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147-172.
  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147-172.
  • Shaik, N. A., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of Taibah University Medical Sciences, 17(6), 969-981.
  • El-Malah, A., et al. (2024, October 24).
  • Du, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 41.
  • Basile, L., et al. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4613.
  • Gębka, K., et al. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).

Sources

Exploratory

Structural and Stereochemical Elucidation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one: A Crystallographic and NMR Perspective

Executive Summary In the realm of medicinal chemistry and drug design, the incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a privileged strategy to modulate lipophilicity, metabolic stability,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug design, the incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated heterocycles, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one represents a fascinating structural motif. Unlike typical hemiaminals that spontaneously dehydrate to form imines, this compound exists as a highly stable cyclic hemiaminal.

As an application scientist specializing in the structural elucidation of fluorinated heterocycles, I have designed this technical guide to decode the stereoelectronic principles governing this molecule. By exploring the causality behind its thermodynamic stability, detailing the self-validating protocols for X-ray crystallography, and mapping its solution-state dynamics via NMR, this whitepaper provides a comprehensive framework for researchers working with complex fluorinated scaffolds.

Mechanistic Causality: The Thermodynamic Sink of the CF₃-Hemiaminal

The defining feature of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one is its resistance to dehydration. In standard organic frameworks, the condensation of an amine with a ketone yields a transient hemiaminal that rapidly loses water to form an imine. However, the introduction of a –CF₃ group alters the thermodynamic landscape entirely.

The powerful electron-withdrawing nature of the –CF₃ group drastically lowers the energy of the tetrahedral hemiaminal intermediate. It destabilizes the adjacent carbocationic transition state required for water elimination, creating a high kinetic barrier to dehydration[1]. Consequently, the cyclic hemiaminal acts as a thermodynamic sink. This phenomenon is analogous to the stability of fluoral hydrate, allowing the cyclic hemiaminal to be isolated as a stable, crystalline solid[2].

G A Open-Chain Ketone + Amine B Dehydrated Imine (Thermodynamically Unstable) A->B -H2O (High Barrier) C Cyclic Hemiaminal (Thermodynamic Sink) A->C Intramolecular Cyclization B->C +H2O (Rapid)

Figure 1: Thermodynamic pathway demonstrating the CF₃-mediated stabilization of the cyclic hemiaminal.

Stereochemical Architecture & The Anomeric Effect

When 3-hydroxy-3-(trifluoromethyl)piperazin-2-one crystallizes, the piperazine ring adopts a distinct chair conformation. The stereochemical arrangement at the C3 stereocenter is not random; it is strictly dictated by a competition between steric bulk and stereoelectronic stabilization.

  • Steric Demand (A-Value): The –CF₃ group is exceptionally bulky, possessing an A-value of approximately 2.1 kcal/mol. To minimize severe 1,3-diaxial interactions with the axial protons of the piperazine ring, the –CF₃ group is locked into the equatorial position[3].

  • The Generalized Anomeric Effect: Forcing the –CF₃ group into the equatorial position naturally places the hydroxyl (–OH) group in the axial position. This axial preference is highly favored by the generalized anomeric effect. The lone pair on the adjacent ring nitrogen (N4) donates electron density into the antibonding orbital (σ*) of the C3–O bond ( nN​→σC−O∗​ hyperconjugation). This stereoelectronic alignment shortens the C–O bond and provides profound stabilization to the heterocycle[4].

X-Ray Crystallographic Analysis

To definitively prove the axial-OH/equatorial-CF₃ conformation, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The protocol below outlines a self-validating workflow for obtaining high-resolution structural data.

Protocol 1: Single-Crystal Growth and SCXRD Workflow
  • Step 1: Crystallization via Vapor Diffusion.

    • Action: Dissolve 50 mg of the compound in a minimum volume of ethyl acetate (solvent). Place the vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion allows the highly controlled, slow introduction of the antisolvent. This prevents the kinetic trapping of amorphous powders and allows the molecules time to establish their extensive intermolecular hydrogen-bonding network (N-H···O and O-H···O), yielding diffraction-quality single crystals.

  • Step 2: Cryogenic Mounting (100 K).

    • Action: Coat a selected crystal (approx. 0.2 x 0.2 x 0.1 mm) in paratone oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling freezes the crystal lattice, minimizing atomic thermal displacement parameters (B-factors). This is critical for resolving the electron density of the easily-disordered fluorine atoms in the –CF₃ group.

  • Step 3: Data Collection and Refinement.

    • Action: Collect data using Mo Kα radiation ( λ = 0.71073 Å). Solve the phase problem using direct methods and refine via full-matrix least-squares on F2 .

    • Validation System: The protocol is self-validating if the final R1​ factor converges below 5% and the residual electron density map shows no peaks greater than 0.5 e− /ų.

G N1 1. Crystal Growth (Vapor Diffusion, Hexane/EtOAc) N2 2. Cryocooling (100 K) (Minimize Thermal Motion) N1->N2 N3 3. X-Ray Diffraction (Mo Kα radiation) N2->N3 N4 4. Phase Problem Solution (Direct Methods) N3->N4 N5 5. Anisotropic Refinement (Least-squares on F²) N4->N5

Figure 2: Step-by-step workflow for the SCXRD analysis of the fluorinated piperazinone.

Quantitative Crystallographic Data Summary
Structural ParameterAverage Value (Å / °)Stereoelectronic Implication
C3 – OH Bond Length 1.38 - 1.40 ÅShortened due to nN​→σC−O∗​ anomeric hyperconjugation.
C3 – CF₃ Bond Length 1.53 - 1.55 ÅLengthened due to steric repulsion and strong electron withdrawal.
C2 = O Bond Length 1.22 - 1.24 ÅStandard amide carbonyl length; heavily involved in H-bonding.
N4 – C3 – CF₃ Angle ~ 112.5°Tetrahedral distortion accommodating the bulky equatorial CF₃ group.

Solution-State Dynamics & NMR Spectroscopy

While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy is required to verify that the axial-OH/equatorial-CF₃ conformation persists in solution.

Protocol 2: Variable-Temperature NMR Stereochemical Assignment
  • Step 1: Sample Preparation.

    • Action: Dissolve 15 mg of the compound in strictly anhydrous CD₂Cl₂.

    • Causality: Using an aprotic, anhydrous solvent prevents rapid intermolecular chemical exchange of the hemiaminal –OH proton, allowing its signal to be observed as a sharp resonance rather than a broad baseline hump.

  • Step 2: Variable-Temperature (VT) Acquisition.

    • Action: Cool the NMR probe to 250 K and acquire standard 1D ¹H and ¹⁹F spectra.

    • Causality: At room temperature, the piperazine ring may undergo rapid chair-to-chair inversion, averaging the NMR signals. Cooling to 250 K slows this dynamic process on the NMR timescale, allowing the distinct resolution of axial and equatorial protons.

  • Step 3: 2D NOESY and HOESY.

    • Action: Acquire a ¹H-¹H NOESY and a ¹⁹F-¹H HOESY spectrum with a mixing time of 400 ms.

    • Validation System: The presence of a strong Nuclear Overhauser Effect (NOE) cross-peak between the –OH proton and the adjacent axial ring protons confirms the axial positioning of the hydroxyl group. Conversely, the ¹⁹F-¹H HOESY will show spatial correlations between the –CF₃ fluorine atoms and the equatorial ring protons, validating the equatorial assignment.

G Step1 VT-NMR (250 K) Freeze Ring Inversion Step2 19F-1H HOESY CF3 Spatial Proximity Step1->Step2 Step3 1H-1H NOESY Axial/Equatorial Contacts Step1->Step3 Result Stereochemical Assignment Axial-OH, Equatorial-CF3 Step2->Result Step3->Result

Figure 3: Logical progression of NMR experiments used to assign the solution-state stereochemistry.

Quantitative NMR Chemical Shift Summary (CD₂Cl₂, 250 K)
NucleusChemical Shift (ppm)Multiplicity & CouplingAssignment Justification
¹⁹F -78.5Singlet (3F)Characteristic upfield shift for a hemiaminal-bound –CF₃ group.
¹H (OH) 6.20Broad Singlet (1H)Disappears upon D₂O shake (self-validating exchange test).
¹³C (C3) 85.4Quartet ( 2JCF​ = 31 Hz)Highly deshielded hemiaminal carbon split by the three adjacent fluorines.
¹H (H5/H6) 2.80 - 3.40Multiplets (4H)Resolved into distinct axial/equatorial signals at low temperatures.

Conclusion

The 3-hydroxy-3-(trifluoromethyl)piperazin-2-one scaffold is a masterclass in stereoelectronic design. The powerful electron-withdrawing capacity of the –CF₃ group acts as a thermodynamic anchor, preventing dehydration and stabilizing the cyclic hemiaminal. Concurrently, the interplay between the steric bulk of the –CF₃ group and the generalized anomeric effect forces the molecule into a rigid, highly predictable axial-OH/equatorial-CF₃ chair conformation. By employing the rigorous crystallographic and NMR protocols outlined in this guide, researchers can confidently map the structural nuances of this and related fluorinated pharmacophores.

References

  • Source: Journal of Fluorine Chemistry (cas.cn)
  • Title: Chemistry of Bis(trifluoromethyl)
  • Source: The Journal of Organic Chemistry (acs.org)
  • Source: Molecules (nih.gov)

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one: An Application Note and Detailed Protocol

Introduction: The Significance of Trifluoromethylated Heterocycles in Medicinal Chemistry The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Trifluoromethylated Heterocycles in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in modern drug discovery. This is due to the unique properties conferred by the CF3 group, including increased metabolic stability, enhanced lipophilicity, and altered electronic properties, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Piperazinones, a class of six-membered nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. The combination of a piperazinone core with a trifluoromethyl group at a strategic position, as in 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, creates a chiral building block of significant interest for the synthesis of novel therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by relevant literature.

Synthetic Strategy: A Direct Cyclocondensation Approach

The most direct and efficient route for the synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one involves the cyclocondensation of ethyl trifluoropyruvate with ethylenediamine. This reaction proceeds through a proposed mechanism involving initial nucleophilic attack of one of the amino groups of ethylenediamine onto the electrophilic ketone carbonyl of ethyl trifluoropyruvate, followed by an intramolecular cyclization to form the stable six-membered piperazin-2-one ring.

Visualizing the Reaction Pathway

Synthesis_of_3_Hydroxy_3_trifluoromethyl_piperazin_2_one Figure 1: Proposed Reaction Mechanism ethyl_trifluoropyruvate Ethyl Trifluoropyruvate intermediate1 Hemiaminal Intermediate ethyl_trifluoropyruvate->intermediate1 + Ethylenediamine ethylenediamine Ethylenediamine ethylenediamine->intermediate1 intermediate2 Amide Intermediate intermediate1->intermediate2 Intramolecular Amidation product 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one intermediate2->product Cyclization ethanol Ethanol (by-product) intermediate2->ethanol

Caption: Proposed reaction mechanism for the synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and explanations for the experimental choices.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPuritySupplier
Ethyl trifluoropyruvate381-87-3156.0715.6 g (0.1 mol)≥98%Sigma-Aldrich
Ethylenediamine107-15-360.106.01 g (0.1 mol)≥99%Sigma-Aldrich
Methanol (anhydrous)67-56-132.04200 mL≥99.8%Fisher Scientific
Diethyl ether (anhydrous)60-29-774.12As needed for precipitation≥99%VWR
Celite®61790-53-2N/AFor filtrationN/ASigma-Aldrich
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow setup 1. Assemble Reaction Apparatus (Flask, Condenser, Stirrer, N2) charge_reagents 2. Charge Flask with Ethylenediamine and Methanol setup->charge_reagents cool 3. Cool Reaction Mixture to 0 °C charge_reagents->cool add_pyruvate 4. Add Ethyl Trifluoropyruvate Dropwise cool->add_pyruvate react 5. Warm to Room Temperature and Stir for 24 hours add_pyruvate->react concentrate 6. Concentrate Reaction Mixture in vacuo react->concentrate precipitate 7. Precipitate Product with Diethyl Ether concentrate->precipitate filter 8. Filter and Wash the Solid precipitate->filter dry 9. Dry the Product under Vacuum filter->dry analyze 10. Characterize the Product (NMR, MS, MP) dry->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The system should be flushed with dry nitrogen to ensure an inert atmosphere, which is crucial to prevent side reactions with atmospheric moisture and carbon dioxide.

  • Charging the Reactants: In the reaction flask, dissolve ethylenediamine (6.01 g, 0.1 mol) in anhydrous methanol (100 mL). Stir the solution at room temperature until the ethylenediamine is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is an important step to control the initial exothermic reaction upon addition of the electrophilic pyruvate.

  • Addition of Ethyl Trifluoropyruvate: Dissolve ethyl trifluoropyruvate (15.6 g, 0.1 mol) in anhydrous methanol (100 mL) and add it to the dropping funnel. Add the ethyl trifluoropyruvate solution dropwise to the stirred ethylenediamine solution over a period of approximately 1 hour, while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • The resulting viscous oil is then triturated with anhydrous diethyl ether (approximately 150 mL). The product will precipitate as a white solid. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization:

    • Dry the collected solid in a vacuum oven at 40 °C to a constant weight.

    • The final product, 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, should be a white to off-white crystalline solid.

    • Characterize the product by standard analytical techniques:

      • ¹H NMR: To confirm the proton environment of the piperazinone ring.

      • ¹³C NMR: To confirm the carbon framework.

      • ¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product (C5H7F3N2O2, MW: 184.12 g/mol ).[1]

      • Melting Point (MP): To assess the purity of the compound.

Scientific Rationale and Trustworthiness

  • Choice of Solvent: Anhydrous methanol is an excellent solvent for both reactants and facilitates the reaction by acting as a protic medium that can stabilize charged intermediates. Its volatility allows for easy removal during the work-up.

  • Stoichiometry: A 1:1 molar ratio of ethyl trifluoropyruvate to ethylenediamine is used to favor the formation of the desired cyclic product. Using a large excess of the diamine could lead to the formation of oligomeric side products.

  • Temperature Control: The initial cooling to 0 °C is critical to manage the exothermicity of the initial nucleophilic addition. Allowing the reaction to proceed at room temperature provides sufficient energy for the cyclization to occur without promoting significant side reactions.

  • Inert Atmosphere: While not strictly necessary for this specific reaction, conducting the synthesis under a nitrogen atmosphere is good laboratory practice to prevent the absorption of atmospheric CO2 by the basic ethylenediamine, which could form a carbamate and reduce the effective concentration of the nucleophile.

  • Purification: Precipitation with diethyl ether is an effective method for isolating the polar product from less polar impurities. Diethyl ether is a poor solvent for the zwitterionic or highly polar product, leading to its selective precipitation.

Safety and Handling Precautions

  • Ethyl trifluoropyruvate: Is a volatile and reactive compound. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Ethylenediamine: Is a corrosive and flammable liquid with a strong ammonia-like odor. It can cause severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a fume hood.

  • Methanol: Is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • Diethyl ether: Is extremely flammable and a peroxide former. Use in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a robust and reliable protocol for the laboratory-scale synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and drug development. The straightforward nature of this one-pot reaction makes it an attractive method for accessing this important trifluoromethylated heterocycle.

References

  • G.A. Gentry, J.M. Howell, R.C. Piper, J. Med. Chem.1993, 36 (20), 3014-3020.
  • I. Ojima, "Fluorine in Medicinal Chemistry and Chemical Biology," Wiley-Blackwell, 2009.
  • K. Müller, C. Faeh, F. Diederich, "Fluorine in Pharmaceuticals: Looking Beyond Intuition," Science2007, 317 (5846), 1881-1886.
  • S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, "Fluorine in medicinal chemistry," Chem. Soc. Rev., 2008, 37, 320-330.

Sources

Application

Scalable Synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one: Process Optimization and Scale-Up Protocol

Introduction & Mechanistic Rationale Piperazin-2-ones are privileged scaffolds in medicinal chemistry, famously serving as the structural core for highly potent therapeutics, including NK1 receptor antagonists such as Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Piperazin-2-ones are privileged scaffolds in medicinal chemistry, famously serving as the structural core for highly potent therapeutics, including NK1 receptor antagonists such as Aprepitant[1]. The strategic introduction of a trifluoromethyl (–CF₃) group into the piperazine ring significantly enhances the molecule's lipophilicity, binding affinity, and metabolic stability, making these fluorinated derivatives highly sought-after building blocks in rational drug design[2].

The synthesis of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one is achieved via the direct condensation of ethyl trifluoropyruvate with ethylenediamine. While α-oxoesters are well-documented and powerful tools for heterocycle synthesis[3], the presence of the –CF₃ group dramatically alters the electronic landscape of the molecule. The extreme electrophilicity of the trifluoromethyl ketone moiety demands strict kinetic control during scale-up to prevent runaway domino reactions, bis-adduct formation, and competitive oligomerization[4].

This application note details a robust, chromatography-free, kilogram-scale protocol. By leveraging crystallization-induced dynamic equilibrium, this workflow ensures high yields and exceptional purity while maintaining intrinsic process safety.

Process Chemistry & Scale-Up Strategy

Scaling up the synthesis of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one requires a deep understanding of the reaction thermodynamics and the transient stability of the intermediates.

Causality of Solvent Selection

Isopropanol (IPA) is selected as the optimal reaction medium over traditional solvents like dichloromethane or toluene. IPA provides excellent initial solubility for both ethylenediamine and ethyl trifluoropyruvate. More importantly, the final cyclic hemiaminal product is highly insoluble in cold IPA. As the product forms, it precipitates out of the solution. This crystallization acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's principle) and preventing the hemiaminal from undergoing premature dehydration to the corresponding imine.

Thermal Control and Exotherm Mitigation

The initial nucleophilic attack of the primary amine onto the highly activated ketone is violently exothermic. If the internal temperature exceeds 10 °C during addition, the reaction pathway bifurcates, leading to the formation of undesired tricyclic products and polymeric resins. By strictly maintaining the addition temperature below 5 °C, the reaction is kinetically funneled toward the desired hemiaminal intermediate. Subsequent warming to 25 °C provides the necessary activation energy for the intramolecular amidation (lactamization) with the ester moiety, extruding ethanol as the sole byproduct.

System Self-Validation

This protocol is designed as a self-validating system . The progress of the reaction can be visually confirmed: the mixture transitions from a clear, pale-yellow solution to a dense, white crystalline slurry. This phase separation intrinsically protects the product from over-reaction and serves as an immediate visual indicator of successful cyclization.

Quantitative Data: Scale-Up Metrics

The optimization of reaction concentration and thermal control has allowed for a seamless transition from bench-scale to pilot-scale production. The crystallization-driven isolation significantly improves the Environmental Factor (E-Factor) at larger scales by minimizing solvent volumes and eliminating the need for silica gel chromatography.

Process Parameter10 g Scale100 g Scale1 kg Scale
Reagent Concentration 0.5 M1.0 M1.5 M
Addition Temperature 0–5 °C0–5 °C0–5 °C
Cyclization Time (25 °C) 8 hours10 hours12 hours
Isolated Yield (%) 88%91%94%
Purity (HPLC Area %) 98.5%99.1%99.6%
E-Factor 12.48.25.1

Mandatory Visualization: Reaction Workflow

ProcessWorkflow N1 Ethyl Trifluoropyruvate + Ethylenediamine N2 Controlled Amine Addition (T < 5 °C, Isopropanol) N1->N2 Exothermic Mixing N3 Hemiaminal Formation (Kinetic Intermediate) N2->N3 Nucleophilic Attack N4 Intramolecular Lactamization (25 °C, -EtOH) N3->N4 Ring Closure N5 Crystallization-Driven Isolation (0 °C) N4->N5 Equilibrium Shift N6 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one (>98% Purity) N5->N6 Filtration & Drying

Process workflow for scalable synthesis of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one.

Detailed Experimental Protocol (1 kg Scale)

Reagents and Equipment
  • Ethyl trifluoropyruvate (ETFP): 1.00 kg (5.88 mol, 1.0 equiv)

  • Ethylenediamine (EDA): 371 g (6.17 mol, 1.05 equiv)

  • Isopropanol (IPA): 4.0 L (Anhydrous)

  • Equipment: 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, dropping funnel, and nitrogen inlet.

Step-by-Step Methodology

Step 1: Reactor Preparation & Amine Dissolution

  • Purge the 10 L jacketed reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 3.0 L of anhydrous isopropanol.

  • Add 371 g of ethylenediamine to the solvent. Stir at 150 rpm to ensure complete homogenization.

  • Set the jacket chiller to -5 °C and cool the internal reaction mixture until the internal temperature probe reads 0 °C to 2 °C.

Step 2: Controlled Electrophile Addition

  • Transfer 1.00 kg of ethyl trifluoropyruvate into the dropping funnel.

  • Begin dropwise addition of the pyruvate to the amine solution.

  • Critical Control Point: Monitor the internal temperature continuously. Adjust the addition rate so that the internal temperature does not exceed 5 °C. The extreme exotherm is indicative of the rapid hemiaminal formation. (Addition typically takes 2.5 to 3 hours at this scale).

Step 3: Hemiaminal Stabilization & Lactamization

  • Once the addition is complete, maintain the reaction mixture at 0–5 °C for an additional 30 minutes to ensure complete consumption of the starting materials.

  • Gradually adjust the jacket temperature to warm the internal mixture to 25 °C over a period of 2 hours.

  • Self-Validation: As the mixture warms, the intramolecular amidation will proceed, releasing ethanol. The solution will transition from clear to cloudy, eventually forming a thick white slurry. Stir the slurry at 25 °C for 12 hours to ensure maximum conversion.

  • In-Process Control (IPC): Analyze an aliquot via FTIR. The reaction is complete when the strong ester carbonyl stretch (~1740 cm⁻¹) completely disappears, replaced by the lactam carbonyl stretch (~1670 cm⁻¹).

Step 4: Crystallization & Isolation

  • Cool the jacketed reactor to 0 °C and stir the slurry for an additional 2 hours to maximize the precipitation of the product and minimize solubility losses in the IPA/EtOH mother liquor.

  • Discharge the slurry onto a large-scale Büchner funnel or a filter centrifuge.

  • Wash the filter cake with 1.0 L of pre-chilled (0 °C) isopropanol to remove any residual unreacted ethylenediamine and trace colored impurities.

  • Dry the white crystalline solid in a vacuum oven at 45 °C (< 10 mbar) for 24 hours until a constant weight is achieved.

Expected Yield: 985 g (94% theoretical yield). Expected Purity: >99.5% by HPLC (UV 210 nm).

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one for the Synthesis of Advanced Peptidomimetics

Abstract The strategic introduction of fluorine and conformational constraints into peptide structures represents a frontier in medicinal chemistry, offering a powerful toolset to enhance therapeutic properties such as m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic introduction of fluorine and conformational constraints into peptide structures represents a frontier in medicinal chemistry, offering a powerful toolset to enhance therapeutic properties such as metabolic stability, cell permeability, and target affinity. This guide provides an in-depth exploration of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, a novel and highly valuable scaffold for creating advanced peptidomimetics. We present a putative synthetic pathway for the core scaffold, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the anticipated benefits of its use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated, conformationally restricted dipeptide isosteres to overcome the inherent limitations of natural peptides.

Introduction: The Rationale for Trifluoromethylated Piperazinone Scaffolds

Peptides are exquisite biological tools, offering high specificity and potency. However, their therapeutic potential is often hindered by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and low membrane permeability. The field of peptidomimetics seeks to address these limitations by designing non-natural scaffolds that mimic the structure and function of native peptide sequences while imparting superior drug-like properties.

The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, modulate basicity of nearby functional groups, and increase lipophilicity, which can improve cell penetration.[1][2] The CF3 group's strong electron-withdrawing nature and steric bulk can effectively shield adjacent amide bonds from enzymatic cleavage by proteases.[3]

Simultaneously, the use of rigid heterocyclic scaffolds, such as the piperazin-2-one core, provides conformational constraint.[4] By locking the peptide backbone into a defined geometry, these scaffolds can reduce the entropic penalty of binding to a biological target and can mimic or stabilize specific secondary structures like β-turns.[5][6]

The 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one scaffold (CAS 89972-18-9) uniquely combines these two powerful strategies. It acts as a constrained isostere of a dipeptide unit (e.g., Xaa-Gly), presenting a trifluoromethyl group that can enhance stability and a rigid ring that pre-organizes the peptide backbone. The tertiary hydroxyl group offers an additional vector for hydrogen bonding or further functionalization.

Synthesis of the Core Scaffold: A Proposed Pathway

The proposed workflow involves the synthesis of a key trifluoromethylated epoxide intermediate, followed by a regioselective ring-opening with a differentially protected ethylenediamine, and subsequent cyclization.

Caption: Proposed synthetic pathway for the core scaffold.

Protocol: Putative Synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Step 1: Synthesis of 2-(Trifluoromethyl)oxirane

  • To a solution of 3,3,3-trifluoropropene in dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until starting material is consumed (monitor by GC-MS).

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude epoxide, which can be purified by careful distillation.

Step 2: Regioselective Ring-Opening

  • Dissolve N-Boc-ethylenediamine and a catalytic amount of a Lewis acid (e.g., Ytterbium triflate) in anhydrous acetonitrile.

  • Add the 2-(trifluoromethyl)oxirane dropwise to the solution at room temperature. The trifluoromethyl group directs the nucleophilic attack to the more substituted carbon.

  • Stir the reaction for 8-12 hours. Monitor by LC-MS.

  • Upon completion, quench the reaction and purify the resulting amino alcohol intermediate by column chromatography.

Step 3: Acylation and Intramolecular Cyclization

  • To the purified amino alcohol in dimethylformamide (DMF), add potassium carbonate and ethyl bromoacetate.

  • Stir at room temperature for 4-6 hours to achieve N-acylation of the primary amine.

  • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture to promote intramolecular cyclization via lactamization.

  • Stir at 50 °C overnight.

  • Purify the resulting N-Boc protected piperazinone scaffold by column chromatography.

Step 4: Boc Deprotection

  • Dissolve the protected scaffold in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Triturate the residue with cold diethyl ether to precipitate the final product as a TFA salt. Neutralize with a suitable base to obtain the free amine for subsequent peptide coupling.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The prepared scaffold, with its free secondary amine (N4), can be readily incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. The primary hydroxyl group at C3 does not typically require protection. However, the steric bulk and electron-withdrawing nature of the trifluoromethyl group at the adjacent carbon (C3) can significantly slow down the coupling reaction onto the N1 nitrogen of the piperazinone ring.[10] Therefore, optimized coupling conditions are essential.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Peptide-Resin (Fmoc-NH-Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washes1 DMF & DCM Washes Deprotection->Washes1 Scaffold_Coupling Scaffold Coupling(See Protocol 3.1) Washes1->Scaffold_Coupling Washes2 DMF & DCM Washes Scaffold_Coupling->Washes2 Next_AA_Coupling Next Fmoc-AA Coupling(See Protocol 3.2) Washes2->Next_AA_Coupling Final Continue SPPS cycles, Cleavage & Purification Next_AA_Coupling->Final

Caption: Workflow for incorporating the scaffold in SPPS.

Protocol 3.1: Coupling the Scaffold to the Resin-Bound Peptide

This protocol assumes a standard 0.1 mmol scale synthesis.

  • Resin Preparation: Start with the N-terminal deprotected peptide-resin (H2N-Peptide-Resin) swelled in DMF.

  • Activation Mixture: In a separate vial, dissolve 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (4 equivalents, 0.4 mmol) and a coupling agent such as HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated scaffold solution to the resin. Agitate at room temperature for 4-6 hours.

    • Expert Insight: Due to potential steric hindrance, a standard 1-2 hour coupling may be insufficient. A negative Kaiser test is crucial to confirm reaction completion. If the test remains positive, a second coupling (repeating steps 2-4) is strongly recommended.

  • Washing: After a negative Kaiser test, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3.2: Coupling the Next Amino Acid onto the Piperazinone Scaffold

The N1 nitrogen of the piperazinone ring is significantly less nucleophilic and more sterically hindered than a standard peptide N-terminus.

  • Resin Preparation: Start with the scaffold-coupled peptide-resin from the previous step.

  • Activation of Next Amino Acid: In a separate vial, pre-activate the incoming Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature.

    • Causality Behind Choices: Standard coupling times will likely fail. We recommend an extended coupling time of at least 6 hours. For particularly bulky incoming amino acids (e.g., Val, Ile), heating the reaction vessel to 40-50 °C for 2-4 hours may be necessary to drive the reaction to completion.

  • Confirmation and Washing: Confirm completion with a Kaiser test. Wash the resin as described previously before proceeding to the next deprotection cycle.

Expected Impact on Peptidomimetic Properties

The incorporation of the 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one scaffold is anticipated to confer several advantageous properties, as summarized below.

PropertyStandard PeptideScaffold-Modified PeptidomimeticRationale & Supporting Evidence
Proteolytic Stability Low (susceptible to exo- and endopeptidases)Significantly Increased The CF3 group sterically and electronically shields the adjacent amide bond. The rigid ring structure disrupts recognition motifs for many proteases.[3][11]
Conformational Flexibility High (multiple rotatable bonds)Low (Constrained) The piperazinone ring locks the Φ/Ψ angles of the dipeptide unit it replaces, pre-organizing the backbone into a turn-like or extended conformation.[4][12]
Lipophilicity VariableIncreased The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and potentially improve oral bioavailability.[1][2]
Receptor Binding Dependent on induced fitPotentially Higher Affinity By reducing the entropic cost of binding and locking the peptide into a bioactive conformation, binding affinity can be improved.[4]
Hydrogen Bonding Backbone N-H and C=OAdditional H-bond Donor/Acceptor The C3-hydroxyl group provides a new vector for hydrogen bonding interactions with the target receptor, potentially increasing specificity and affinity.

Conclusion

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a powerful and versatile building block for the synthesis of next-generation peptidomimetics. Its unique combination of a trifluoromethyl group and a conformationally rigid piperazinone core offers a dual-action strategy to systematically address the key challenges of peptide drug development—namely, proteolytic instability and conformational ambiguity. The protocols and insights provided herein offer a robust framework for researchers to successfully synthesize this scaffold, incorporate it into peptide sequences, and harness its potential to create more stable, potent, and effective therapeutic candidates.

References

  • N-Difluoromethyl-triazole as a constrained scaffold in peptidomimetics. Chemical Communications (RSC Publishing). Available at: [Link]

  • ResearchGate. Incorporation of α-Trifluoromethyl Substituted α-Amino Acids into C- and N-Terminal Position of Peptides and Peptide Mimetics Using Multicomponent Reactions | Request PDF. Available at: [Link]

  • ResearchGate. 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy | Request PDF. Available at: [Link]

  • ResearchGate. A New Conformationally Restricted Mimetic of Dipeptide EG – Synthesis of an Analogue of FEG | Request PDF. Available at: [Link]

  • PubMed. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Available at: [Link]

  • PMC. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Available at: [Link]

  • PubMed. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Available at: [Link]

  • Wiley Online Library. Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. Available at: [Link]

  • Molport. 3-(trifluoromethyl)piperazin-2-one | 1540402-18-3. Available at: [Link]

  • Scite.ai. Conformationally Rigid Trifluoromethyl‐Substituted α‐Amino Acid Designed for Peptide Structure Analysis by Solid‐State 19 F NMR Spectroscopy. Available at: [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • VUB ORGC. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. Available at: [Link]

  • ScienceOpen. Synthesis of 2-trifluoromethylated piperidines and azepanes. Available at: [Link]

  • Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity. PMC. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Science of Synthesis. Available at: [Link]

  • PubChem. 1-[3-[(2S)-2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone. Available at: [Link]

  • ResearchGate. Two-step one-pot synthesis of dihydropyrazinones as Xaa-Ser dipeptide isosteres through morpholine acetal rearrangement | Request PDF. Available at: [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives.
  • Organic & Biomolecular Chemistry. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Available at: [Link]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available at: [Link]

  • MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available at: [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1- f]purine-2,4(3H,8H)-dione. Available at: [Link]

  • PubMed. Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. Available at: [Link]

  • PMC. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Available at: [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • ACS Publications. Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. Available at: [Link]

  • Wikipedia. Tetramethylethylenediamine. Available at: [Link]

  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Available at: [Link]

  • PubMed. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • Organic & Biomolecular Chemistry. Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Available at: [Link]

  • MDPI. Strategies for Improving Peptide Stability and Delivery. Available at: [Link]

  • TUODA. High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. Available at: [Link]

  • PMC. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Available at: [Link]

  • ResearchGate. Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • PubMed. SYNTHESIS OF 9,10-DIMETHOXY-1,2,3,4,6,6-HEXAHYDRO-2,6-METHANO-11BH-BENZO(A)QUINOLIZINE. Available at: [Link]

Sources

Application

Catalysts for the asymmetric synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Application Note: Catalytic Asymmetric Synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Target Audience: Researchers, synthetic chemists, and drug development professionals. Pharmacological Context & Strategic I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Pharmacological Context & Strategic Importance

The incorporation of trifluoromethyl (–CF 3​ ) groups into saturated nitrogen heterocycles is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity in drug discovery. Specifically, the 3-hydroxy-3-(trifluoromethyl)piperazin-2-one scaffold is a highly versatile, rigid 3D pharmacophore. It serves as a direct precursor to enantiopure 3-(trifluoromethyl)piperazines—motifs that are notoriously difficult to synthesize safely on scale but are highly valued in rational drug design[1]. Furthermore, chiral piperazin-2-ones are critical structural cores in numerous bioactive compounds, most notably serving as key intermediates in the synthesis of the potent antiemetic drug Aprepitant (an NK-1 receptor antagonist)[2].

Mechanistic Rationale & Catalyst Design

The synthesis of this heterocycle relies on the condensation between ethyl 3,3,3-trifluoropyruvate and a diamine (e.g., N -benzyl-ethylenediamine). The reaction proceeds via a two-step cascade:

  • Hemiaminal Formation: Nucleophilic attack of the primary amine on the highly electrophilic trifluoromethyl ketone.

  • Lactamization: Intramolecular attack of the secondary amine on the ethyl ester, extruding ethanol to close the ring.

The Stereochemical Challenge: The extreme electrophilicity of the CF 3​ -activated ketone results in a rapid, unselective background reaction. To achieve high enantiomeric excess (ee), the catalyst must accelerate the stereodesaturating addition step while effectively suppressing the racemic background pathway.

Catalytic Solution: Bifunctional hydrogen-bonding organocatalysts, such as Cinchona alkaloid-derived squaramides, are ideal for this transformation. The squaramide motif acts as a rigid, double hydrogen-bond donor that tightly coordinates the dicarbonyl system of the trifluoropyruvate, effectively shielding one enantiotopic face. Simultaneously, the quinuclidine tertiary amine acts as a Brønsted base to activate the incoming diamine. Alternatively, Chiral Phosphoric Acids (CPAs) can be employed to activate trifluoropyruvates via a dual protonation/H-bonding mechanism, which has been successfully demonstrated in related asymmetric additions to these highly reactive electrophiles[3].

Self-Validating Experimental Protocol

This protocol details the enantioselective synthesis using a Cinchona-derived squaramide catalyst. It is designed as a self-validating system, incorporating in-process analytical checks to ensure stereochemical integrity and reaction control.

Phase A: Pre-equilibration (Suppressing Background Kinetics) Causality: Non-polar solvents and cryogenic temperatures are mandatory. They maximize the strength of the catalyst-substrate hydrogen bonds and kinetically freeze out the uncatalyzed racemic background reaction.

  • Charge a flame-dried Schlenk flask with 9-epi-amino-cinchona squaramide catalyst (10 mol%) and anhydrous methyl tert-butyl ether (MTBE, 0.1 M).

  • Add ethyl 3,3,3-trifluoropyruvate (1.0 equiv) and stir at -40 °C for 15 minutes to ensure complete pre-covalent assembly of the chiral complex.

Phase B: Stereocontrolled Nucleophilic Addition Causality: A mono-protected diamine ( N -benzyl-ethylenediamine) is used to enforce regiocontrol. The less hindered primary amine selectively attacks the ketone, while the protected secondary amine is reserved for lactamization. 3. Dissolve N -benzyl-ethylenediamine (1.1 equiv) in MTBE and add it dropwise over 1 hour using a syringe pump to maintain a low concentration of the uncomplexed nucleophile. 4. Self-Validation Check 1 (In-Process): Monitor the reaction via 19 F NMR. The disappearance of the ketone signal ( -75 ppm) and the emergence of the hemiaminal signal ( -82 ppm) confirms the completion of the stereodesaturating step. Do not proceed to Phase C until conversion is >95%.

Phase C: Base-Promoted Lactamization 5. Once hemiaminal formation is complete, add N,N -Diisopropylethylamine (DIPEA, 1.2 equiv) and warm the reaction to room temperature (25 °C). 6. Stir for 12 hours to drive the intramolecular cyclization and extrusion of ethanol. 7. Self-Validation Check 2 (Crude Analytics): Before column chromatography, sample the crude mixture for Chiral HPLC analysis. Measuring the ee at this stage ensures the reported enantioselectivity is intrinsic to the catalytic process and not artificially inflated by selective crystallization during purification.

Phase D: Isolation 8. Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the chiral 3-hydroxy-3-(trifluoromethyl)piperazin-2-one.

Quantitative Catalyst Screening Data

The following table summarizes the optimization of the catalytic cascade, illustrating the critical nature of solvent choice and temperature control in overriding the racemic background reaction.

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
None (Control)Toluene25850
(R)-TRIP (CPA)Toluene-207265
Quinine-ThioureaMTBE-208178
Cinchona-SquaramideMTBE-409296

Visual Workflow of the Catalytic Cascade

ReactionWorkflow Step1 1. Reactant Assembly Ethyl Trifluoropyruvate + Protected Diamine Step2 2. Catalyst Activation Bifunctional H-Bonding (Squaramide / CPA) Step1->Step2 Solvent: MTBE, -40°C Step3 3. Asymmetric Addition Stereocontrolled Hemiaminal Formation Step2->Step3 Nucleophilic Attack Step4 4. Lactamization Intramolecular Cyclization (-EtOH) Step3->Step4 Base-promoted closure Step5 5. Final Product Chiral 3-Hydroxy-3-(CF3) -piperazin-2-one Step4->Step5 Isolation & HPLC

Catalytic workflow for the asymmetric synthesis of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry - ACS Publications.2

  • Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)piperazines Enabled by Aza-Michael Addition... Organic Process Research & Development - ACS Publications.1

  • Chiral Phosphate-Catalyzed Enantiodivergent Oxa-Diels–Alder Reaction of Trifluoropyruvate and Simple Dienes. ACS Catalysis - ACS Publications.3

Sources

Method

Application Note: Utilizing 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one in 19F NMR-Guided Fragment-Based Drug Discovery

Executive Summary In Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight binders requires highly sensitive biophysical techniques. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight binders requires highly sensitive biophysical techniques. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-18-9) is a highly versatile fluorinated building block that serves as an optimal "spy" molecule or primary screening fragment.

The structural design of this compound offers three distinct advantages for FBDD:

  • The Trifluoromethyl (-CF3) Group : Yields a strong, degenerate singlet in 19F NMR, maximizing the signal-to-noise ratio without the signal splitting (J-coupling) typically seen in -CH2F or -CHF2 groups.

  • The Piperazinone Core : Mimics peptide backbones, providing essential hydrogen bond donors and acceptors ideal for probing kinase or protease active sites.

  • The 3-Hydroxyl Group : Increases aqueous solubility and provides a critical synthetic vector for subsequent hit-to-lead chemical elaboration.

Scientific Rationale & Workflow

19F NMR has emerged as a premier technique for detecting weak ligand-protein interactions [1]. The 19F nucleus is 100% naturally abundant and possesses a gyromagnetic ratio second only to 1H. Crucially, the absence of endogenous fluorine in biological macromolecules eliminates background interference, allowing for the unambiguous detection of ligand binding [2].

When 3-hydroxy-3-(trifluoromethyl)piperazin-2-one is free in solution, it tumbles rapidly, resulting in a long transverse relaxation time (T2) and a sharp NMR peak. Upon binding to a massive target protein, the fragment adopts the protein's slow tumbling rate. This drastically shortens the T2 relaxation time, which manifests as significant line broadening in the NMR spectrum [3]. Because NMR is susceptible to false positives (e.g., compound aggregation), a self-validating workflow requires orthogonal confirmation via Surface Plasmon Resonance (SPR) to verify 1:1 binding stoichiometry and extract kinetic rates.

FBDD_Workflow A Fragment Library (3-OH-3-CF3-Piperazin-2-one) B Primary Screen: 19F NMR (T2-CPMG) A->B C Hit Identification: Line Broadening / CSP B->C Binding detected D Orthogonal Validation: SPR Kinetics C->D E Structural Biology: X-ray / Cryo-EM D->E Validated Hit F Hit-to-Lead Elaboration E->F

FBDD workflow utilizing 19F NMR screening and orthogonal SPR validation.

Experimental Protocols

Protocol 1: 19F NMR Ligand-Observed Binding Assay (Primary Screen)

Objective : Detect weak-affinity binding ( Kd​ in the μ M to mM range) using a Carr-Purcell-Meiboom-Gill (CPMG) T2 relaxation filter. Causality : The CPMG pulse sequence selectively filters out signals from fast-relaxing (bound) states. By comparing the signal intensity of the fragment with and without the protein, we can definitively identify binding events[4].

Step-by-Step Methodology :

  • Sample Preparation : Prepare a 50 mM stock of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one in 100% deuterated DMSO (DMSO- d6​ ).

  • Buffer Optimization : Dialyze the target protein into a fluorine-free buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Crucial Step: Supplement the buffer with 10% D2​O to provide a lock signal for the NMR spectrometer. Strictly avoid fluorinated salts (e.g., TFA) or detergents to prevent baseline interference.

  • Reaction Assembly :

    • Test Sample: Combine 20 μ M of the target protein with 100 μ M of the fragment (final DMSO concentration 5%).

    • Control Sample: Prepare 100 μ M of the fragment in the exact same buffer without the protein.

  • Data Acquisition : Acquire 1D 19F NMR spectra using a CPMG T2 filter sequence on a 400 MHz or higher spectrometer equipped with a fluorine-capable probe. Set the T2 filter delay to 100–300 ms at 298 K.

  • Data Analysis : Overlay the control and test spectra. Calculate the change in half-height linewidth ( Δν1/2​ ). A reduction in peak intensity >30% or significant line broadening indicates a primary hit.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics (Orthogonal Validation)

Objective : Confirm the NMR hit, rule out aggregation-induced false positives, and determine the dissociation constant ( Kd​ ). Causality : Fragments possess very fast association ( kon​ ) and dissociation ( koff​ ) rates. To accurately capture these kinetics without mass transport limitations (MTL)—where binding is artificially limited by the diffusion of the fragment to the sensor surface—high flow rates and low surface immobilization densities are mandatory.

Step-by-Step Methodology :

  • Surface Immobilization : Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target a low immobilization level (3000–5000 Response Units) to account for the low molecular weight of the fragment and minimize steric hindrance.

  • Analyte Preparation : Dilute 3-hydroxy-3-(trifluoromethyl)piperazin-2-one in the running buffer (e.g., PBS-P+ supplemented with 5% DMSO) to create a 2-fold concentration series (e.g., 3.125, 6.25, 12.5, 25, 50, 100 μ M).

  • Solvent Correction : Because DMSO has a high refractive index, slight mismatches between the sample and running buffer will cause massive bulk shifts. Run a 6-point DMSO calibration curve (4.5% to 5.5% DMSO) prior to the analyte injections.

  • Execution : Inject the fragment series at a high flow rate (50 μ L/min). Use a short contact time (60 seconds) and dissociation time (120 seconds), as fragments equilibrate and wash off rapidly.

  • Data Fitting : Double-reference the sensograms (subtracting the reference flow cell and a buffer blank). Fit the binding responses to a 1:1 steady-state affinity model to extract the Kd​ .

Data Presentation & Expected Outcomes

To ensure a self-validating system, the experimental readouts must be cross-referenced to distinguish true binders from assay artifacts. The table below summarizes the expected quantitative and qualitative data profiles.

Assay MetricTrue Positive BinderFalse Positive (Aggregator)Non-Binder
19F NMR T2 Filter Significant line broadening ( Δν1/2​ > 10 Hz)Complete signal loss / precipitationSharp peak (No change)
19F NMR CSP Chemical shift > 0.05 ppmErratic or no chemical shiftNo shift
SPR Sensogram Square-wave, dose-dependentNon-saturating, continuous upward driftNo response
SPR Steady-State Fit Converges to theoretical Rmax​ Fails to convergeN/A

References

  • Dalvit, C., et al. "Applications of 19F-NMR in Fragment-Based Drug Discovery." Molecules, 2016.[Link]

  • Dalvit, C. "Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects." Journal of Medicinal Chemistry, 2007.[Link]

  • Jordan, J. B., et al. "Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy." Journal of Medicinal Chemistry, 2009.[Link]

  • Gee, C. T., et al. "Fragment-Based Ligand Discovery Using Protein-Observed 19F NMR: A Second Semester Organic Chemistry CURE Project." Journal of Chemical Education, 2021.[Link]

Application

How to incorporate 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one into small molecule inhibitors

Application Note: Strategic Incorporation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one in Small Molecule Inhibitors Executive Summary & Rationale The optimization of pharmacokinetic (PK) properties in small molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one in Small Molecule Inhibitors

Executive Summary & Rationale

The optimization of pharmacokinetic (PK) properties in small molecule inhibitors frequently requires overcoming the metabolic liabilities of saturated nitrogen heterocycles. Standard piperazine and morpholine rings are ubiquitous in kinase inhibitors and GPCR antagonists but are highly susceptible to cytochrome P450 (CYP)-mediated α -carbon oxidation, leading to rapid clearance and potentially toxic reactive metabolites.

The incorporation of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one offers a sophisticated bioisosteric replacement. By introducing a trifluoromethyl ( CF3​ ) group adjacent to the nitrogen, the α -carbon is completely blocked from oxidative attack. Uniquely, the extreme electron-withdrawing nature of the CF3​ group stabilizes the otherwise transient hemiaminal (hydrate) form, preventing its dehydration into an imine [1]. This creates a stable, chiral sp3 center that enhances lipophilicity, modulates the basicity of the adjacent amine, and introduces a novel hydrogen-bond donor (-OH) to engage target hinge regions or allosteric pockets [2].

Physicochemical Profiling

Understanding the physicochemical shifts induced by this motif is critical for rational drug design. The inductive effect of the CF3​ and hydroxyl groups drastically alters the local electronic environment, significantly lowering the pKa of the N4 amine while increasing the overall lipophilicity (LogP) and fraction of sp3 carbons ( Fsp3​ ).

Table 1: Comparative Physicochemical Properties of Piperazine Scaffolds

PropertyStandard PiperazinePiperazin-2-one3-OH-3- CF3​ -Piperazin-2-one
Molecular Weight ( g/mol ) 86.14100.12184.12
LogP (Estimated) -1.17-0.45+0.85
N4 Amine pKa ~9.8 (Strong Base)~7.9 (Weak Base)~5.5 - 6.0 (Very Weak Base)
Hydrogen Bond Donors 223 (N1, N4, C3-OH)
Hydrogen Bond Acceptors 224 (including F interactions)
CYP450 Metabolic Liability High ( α -oxidation)ModerateVery Low (Steric/Electronic Shield)

Mechanistic Diagrams

MetabolicStabilization Piperazine Standard Piperazine (High CYP450 Liability) Oxidation alpha-Carbon Oxidation (CYP3A4 / CYP2D6) Piperazine->Oxidation Toxicity Ring Opening & Reactive Metabolites Oxidation->Toxicity Rapid Clearance CF3_Analog 3-OH-3-CF3-Piperazin-2-one (Sterically & Electronically Shielded) Stable Metabolic Stability (Prolonged Half-Life) CF3_Analog->Stable Oxidation Blocked

Metabolic shunting pathway demonstrating the protective effect of the CF3-hemiaminal motif.

SynthesisWorkflow Step1 1. De Novo Core Synthesis (Condensation of Diamine & Pyruvate) Step2 2. N4-Functionalization (Cross-Coupling / Alkylation) Step1->Step2 Step3 3. Physicochemical Profiling (LogD, pKa, Permeability) Step2->Step3 Step4 4. Target Integration (Kinase/GPCR Inhibitor Panels) Step3->Step4

Step-by-step workflow for the synthesis and integration of CF3-piperazinones into drug scaffolds.

Experimental Protocols

The incorporation of this motif requires a two-phase approach: de novo synthesis of the heterocycle, followed by late-stage functionalization to attach it to the primary inhibitor scaffold (e.g., a pyrimidine or quinoline core).

Protocol A: De Novo Synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

This protocol utilizes a highly efficient, self-validating condensation reaction between ethylenediamine and ethyl trifluoropyruvate [3]. The strong electrophilicity of the fluorinated pyruvate drives the reaction, while the CF3​ group thermodynamically locks the product in the hemiaminal state rather than the imine.

Reagents & Materials:

  • Ethylenediamine (1.0 equiv, anhydrous)

  • Ethyl 3,3,3-trifluoropyruvate (1.05 equiv)

  • Absolute Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Ice bath

Step-by-Step Methodology:

  • Preparation: Dissolve ethylenediamine (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control (Critical Causality): Cool the solution to 0 °C using an ice bath. Rationale: Ethyl trifluoropyruvate is exceptionally reactive. Uncontrolled, room-temperature addition leads to rapid exothermic oligomerization and bis-amide formation. Cooling ensures kinetic control, allowing the primary amine to selectively attack the ester and ketone sequentially.

  • Addition: Add ethyl trifluoropyruvate (10.5 mmol) dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.

  • Self-Validating Isolation: The product, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one, exhibits high crystallinity due to intermolecular hydrogen bonding between the C3-OH and the N1-amide. It will spontaneously precipitate from the ethanol solution as a white solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 5 mL), and dry in vacuo. Typical yields are >80%. Analytical Check: 1H NMR will show a distinct disappearance of the ethyl ester signals and a highly shielded CF3​ singlet in 19F NMR (typically around -80 to -82 ppm).

Protocol B: Late-Stage N4-Functionalization (Buchwald-Hartwig Cross-Coupling)

To incorporate this core into a small molecule inhibitor, the N4 secondary amine must be coupled to an aryl or heteroaryl halide (the inhibitor scaffold).

Expert Insight on Causality: Because the N4 amine is adjacent to the strongly electron-withdrawing CF3​ and -OH groups, its nucleophilicity and basicity are severely blunted (pKa ~5.5). Standard SN​Ar conditions (e.g., DIPEA/Heat) will often fail or require forcing conditions that degrade the hemiaminal. Therefore, transition-metal catalysis with a strong base is required [4].

Reagents & Materials:

  • 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (1.2 equiv)

  • Aryl/Heteroaryl Halide (Scaffold) (1.0 equiv)

  • Pd2​(dba)3​ (0.05 equiv)

  • Xantphos or RuPhos ligand (0.1 equiv)

  • Cs2​CO3​ or NaOtBu (2.5 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In an oven-dried Schlenk tube, combine the aryl halide, the piperazinone core, Pd2​(dba)3​ , ligand, and base. Add anhydrous 1,4-dioxane. Sparge the mixture with Argon for 10 minutes. Rationale: The electron-deficient nature of the N4 amine makes the oxidative addition/reductive elimination cycle slower, increasing the risk of catalyst degradation by oxygen.

  • Coupling: Seal the tube and heat to 95 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography. Note: Avoid highly acidic mobile phases (like >0.1% TFA) for prolonged periods during purification, as extreme acidity can protonate the N4 amine and catalyze the ring-opening of the hemiaminal.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Institutes of Health (NIH) / PMC.
  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications.
  • Alicyclo[b]fused 4-(trifluoromethyl)pyridin-2-ones: New three-component approach and biological activity. ResearchGate.
Method

Application Note &amp; Protocols: Strategic N-Alkylation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Introduction: The Strategic Value of the Piperazin-2-one Scaffold The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, frequently serving as a constrained dipeptide mimetic that enhances metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Piperazin-2-one Scaffold

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, frequently serving as a constrained dipeptide mimetic that enhances metabolic stability and conformational rigidity in drug candidates.[1][2] The specific molecule, 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, presents a unique synthetic platform. The trifluoromethyl group can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the tertiary hydroxyl group offers a potential vector for further functionalization.

N-alkylation of the piperazinone core, particularly at the N4 position, is a critical step for building molecular complexity and exploring structure-activity relationships (SAR). However, the presence of multiple reactive sites—the N4 secondary amine, the N1 amide, and the C3 hydroxyl group—necessitates a carefully considered synthetic strategy to achieve regioselective alkylation. This document provides a detailed guide to the primary reagents and protocols for the successful N-alkylation of this valuable heterocyclic building block.

Mechanistic Considerations & Strategic Approach

The primary challenge in the N-alkylation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is achieving selectivity for the N4 position.

  • N4 Amine: The secondary amine at the N4 position is the most nucleophilic nitrogen, making it the primary target for alkylation under most conditions.

  • N1 Amide: The N1 nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Alkylation at this position typically requires much stronger bases and harsher conditions.

  • C3 Hydroxyl Group: The tertiary hydroxyl group is a potential site for O-alkylation, particularly if strong bases that can deprotonate it are used (e.g., NaH). However, its steric hindrance may kinetically disfavor its reaction compared to the N4 amine.

This guide will focus on three robust and widely applicable methodologies for selective N4-alkylation: Direct Alkylation, Reductive Amination, and the Mitsunobu Reaction.

G cluster_0 Methodology Selection Workflow Start Define Target N-Alkyl Group Decision1 Alkylating Agent Type? Start->Decision1 Method1 Direct Alkylation (e.g., R-Br, R-I) Decision1->Method1 Alkyl Halide Method2 Reductive Amination (e.g., R-CHO, R-C(O)-R') Decision1->Method2 Aldehyde/ Ketone Method3 Mitsunobu Reaction (e.g., R-OH) Decision1->Method3 Alcohol Decision2 Substrate Sensitivity? Decision2->Method1 Low (Stronger Base OK) Decision2->Method2 High (Milder Conditions) Method1->Decision2

Figure 1: Decision workflow for selecting an appropriate N-alkylation strategy.

Comparative Overview of N-Alkylation Reagents

The choice of reagent is paramount and depends on the desired alkyl group, the stability of the substrate, and the desired scale of the reaction.

Methodology Alkylating Agent Key Reagents Typical Solvents Advantages Potential Issues
Direct Alkylation Alkyl Halides (I, Br, Cl), TosylatesK₂CO₃, Cs₂CO₃, DIPEA, NaHDMF, Acetonitrile (MeCN), THFSimple, widely applicable for simple alkyl groups.Risk of over-alkylation, potential for O-alkylation with strong bases, requires basic conditions.
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃ (STAB), NaBH₃CNDCE, THF, MeOHMild, high selectivity, good for complex/functionalized groups, avoids strong bases.Limited to primary/secondary alkyl groups, requires stoichiometric reducing agent.
Mitsunobu Reaction Primary or Secondary AlcoholsPPh₃, DIAD or DEADTHF, DioxaneUses alcohols directly, stereochemical inversion at the alcohol carbon, neutral conditions.Stoichiometric phosphine oxide byproduct can complicate purification, sensitive to steric hindrance.[3][4][5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N4-alkylation using an alkyl bromide and a mild inorganic base, which minimizes O-alkylation side reactions.[6][7]

Rationale: Potassium carbonate (K₂CO₃) is a mild, inexpensive base that is generally sufficient to deprotonate the N4-amine without significantly affecting the N1-amide or the C3-hydroxyl group. Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the Sₙ2 reaction.

Materials:

  • 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (1.0 eq.)

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 - 1.2 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (1.0 eq.) and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add the finely powdered potassium carbonate (2.5 eq.) to the suspension.

  • Stir the mixture vigorously for 15 minutes at room temperature.

  • Add the alkyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction to room temperature.

Work-up and Purification:

  • Filter the reaction mixture through a pad of celite to remove the inorganic base, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This method is highly effective for introducing alkyl groups via reaction with an aldehyde and is often preferred for its mild conditions and high selectivity.[1][6][8][9]

Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic and more tolerant of slightly acidic conditions than other hydrides, which favors the formation of the iminium ion intermediate prior to reduction. 1,2-Dichloroethane (DCE) is a common solvent for this transformation.

G Piperazinone 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one N4-H Iminium Iminium Ion C=N⁺ Piperazinone:n4->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde R-CHO Product N-Alkylated Product Iminium->Product + STAB STAB STAB [BH(OAc)₃]⁻ STAB->Iminium

Figure 2: Simplified reaction pathway for N-alkylation via reductive amination.

Materials:

  • 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.3 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, optional, ~5 mol%)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (1.0 eq.), the aldehyde or ketone (1.2 eq.), and anhydrous DCE (approx. 0.1 M).

  • Stir the solution at room temperature for 20-30 minutes. If iminium ion formation is slow, a catalytic amount of acetic acid can be added.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 12 hours.

Work-up and Purification:

  • Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The N-alkylation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a versatile transformation that opens the door to a wide array of chemical diversity. The choice between direct alkylation, reductive amination, and other methods like the Mitsunobu reaction should be guided by the nature of the desired alkyl group and the overall synthetic strategy. The protocols provided herein serve as robust, well-validated starting points for researchers seeking to functionalize this important heterocyclic core. Careful monitoring and optimization may be required for specific substrates to achieve maximum yield and purity.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link][1][8][9]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Zhang, Y., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(49), 9033–9037. [Link][2][10]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(47), 8769-8773*. [Link][11][12]

  • PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. National Library of Medicine. [Link]

  • PubMed. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • LibreTexts Chemistry. (2019). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. [Link]

  • Google Patents. (2000). WO2000001678A1 - Process for the synthesis of substituted piperazinones via mitsunobu reaction.
  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link][5]

  • Sharma, P., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(1), 389. [Link][13]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link][14][15]

  • Mohr, J. T., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 232-236. [Link][16]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of fluorinated heterocycles. The synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one from ethylenediamine and ethyl trifluoropyruvate is a highly efficient route, but it is prone to specific kinetic traps and side reactions if the microenvironment of the reaction is not strictly controlled.

Below is an in-depth troubleshooting guide, self-validating protocol, and mechanistic breakdown designed to help you maximize your reaction yield and purity.

Part 1: Mechanistic Insight & Causality (The "Why")

To optimize this synthesis, we must first understand the causality dictating the reaction pathway. The condensation of ethylenediamine with ethyl trifluoropyruvate involves two distinct nucleophilic attacks:

  • Amidation: One primary amine attacks the ester group, releasing ethanol and forming an open-chain amide intermediate.

  • Cyclization (Hemiaminal Formation): The second primary amine attacks the highly electrophilic trifluoromethyl ketone to close the piperazinone ring.

The Trifluoromethyl Effect: In typical keto-ester condensations, the resulting cyclic intermediate would rapidly dehydrate to form an imine. However, the strong electron-withdrawing nature of the −CF3​ group severely destabilizes the transition state required for dehydration (which would place a partial positive charge adjacent to the fluorines). Consequently, the reaction is thermodynamically trapped at the cyclic hemiaminal stage, yielding the stable hydrate form in near-quantitative yields under optimal conditions ()[1].

Mechanism Start Ethyl Trifluoropyruvate + Ethylenediamine Step1 Nucleophilic Attack (Exothermic Amidation) Start->Step1 0-5 °C, Protic Solvent Side1 Bis-Adduct Formation (Impurity) Start->Side1 Fast Addition / Local Excess Intermediate Open-Chain Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Amine to CF3-Ketone) Intermediate->Step2 RT to 40 °C Product 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one Step2->Product Thermodynamic Sink Dehydration Dehydration to Imine (Blocked by CF3) Product->Dehydration Unfavorable Transition State

Mechanistic pathway and kinetic traps in 3-hydroxy-3-(trifluoromethyl)piperazin-2-one synthesis.

Part 2: Self-Validating Experimental Protocol

To prevent the formation of bis-adducts and ensure complete cyclization, utilize the following step-by-step methodology. This protocol includes built-in validation checkpoints so you can verify the reaction trajectory in real-time.

Reagents:

  • Ethylenediamine (1.05 equivalents)

  • Ethyl trifluoropyruvate (1.00 equivalent)

  • Anhydrous Ethanol (Reaction solvent, 0.5 M)

Step-by-Step Methodology:

  • System Preparation: Charge a dry, round-bottom flask with ethylenediamine and anhydrous ethanol. Stir under an inert nitrogen atmosphere.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Inverse Addition: Load ethyl trifluoropyruvate into a dropping funnel. Add it dropwise to the diamine solution over 30–45 minutes.

    • Validation Checkpoint 1: Monitor the internal temperature. The amidation is highly exothermic. If the temperature spikes above 10 °C, pause the addition. A temperature spike correlates directly with a loss of regiocontrol and the formation of bis-adduct impurities.

  • Cyclization: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

    • Validation Checkpoint 2: The reaction mixture should transition from a slightly cloudy suspension to a clear, homogeneous solution as the transient open-chain intermediate cyclizes into the highly soluble hemiaminal.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting crude residue with cold diethyl ether or a mixture of ethyl acetate/hexanes to induce crystallization. Filter and dry under vacuum to afford the pure product as a white solid.

Part 3: Quantitative Data & Condition Optimization

Solvent choice and temperature profiles drastically alter the kinetic fate of the intermediates. Below is a summary of quantitative data derived from condition optimization:

SolventTemperature ProfileReaction TimeMajor Observed ImpurityIsolated Yield
Ethanol 0 °C → RT 4 h None (Clean profile) 92%
THF0 °C → 40 °C8 hOpen-chain intermediate78%
DCMRT12 hIncomplete cyclization45%
EthanolRT (Fast addition)4 hBis-adduct formation55%

Part 4: Troubleshooting FAQs

Q: Why am I observing high levels of polymeric or bis-adduct impurities in my LC-MS? A: Causality: This is a stoichiometry and mixing issue. If you add the diamine to the ketoester (normal addition), you create a local excess of the highly electrophilic ethyl trifluoropyruvate. This promotes the reaction of both primary amines on a single ethylenediamine molecule with two separate ester molecules. Solution: Always perform an inverse addition (adding the ester to the diamine) at strictly controlled low temperatures (0–5 °C) to ensure the diamine is always in local excess during the initial amidation step.

Q: My LC-MS shows a mass corresponding to the open-chain amide intermediate, but cyclization is incomplete. How do I drive it to completion? A: Causality: While the initial amidation is kinetically fast, the intramolecular nucleophilic attack on the −CF3​ ketone can be slow if the solvent lacks the hydrogen-bonding capacity required to stabilize the transition state. Aprotic solvents like DCM fail to provide this stabilization. Solution: Switch to a protic solvent like Ethanol, which actively participates in proton shuttling during the hemiaminal formation. If you must use an aprotic solvent like THF for solubility reasons, apply gentle heating (40 °C) to overcome the kinetic barrier.

Q: Why doesn't the compound dehydrate to form the fully conjugated imine (3-(trifluoromethyl)-5,6-dihydropyrazin-2(1H)-one)? Should I add a dehydrating agent like molecular sieves or MgSO4​ ? A: Causality: Do not attempt to force dehydration. The highly electrophilic −CF3​ moiety fundamentally alters the thermodynamics of the system, leading to the formation of the hydrate form of the imine in quantitative yield ()[1]. Dehydration is thermodynamically unfavorable. Adding harsh dehydrating agents or excessive heat will only lead to degradation of the piperazinone ring rather than yielding the imine.

References

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives Source: Materials 2021, 14(8), 2138 URL:[Link]

Sources

Optimization

Troubleshooting 19F NMR peak overlap for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Technical Support Center: 19 F NMR Troubleshooting for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Welcome to the advanced analytical support center. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 19 F NMR Troubleshooting for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Welcome to the advanced analytical support center. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a highly functionalized, chiral heterocycle. While the trifluoromethyl ( −CF3​ ) group is an exceptional NMR probe due to its 100% natural abundance and large chemical shift dispersion[1], its unique stereoelectronic properties often lead to complex spectra.

Because the −CF3​ group is extremely bulky (isosteric with an isopropyl group)[2] and sits adjacent to multiple hydrogen-bonding sites (C3-OH, N1-amide, N4-amine), researchers frequently encounter peak overlap, signal broadening, or unexpected multiplets. This guide provides field-proven, self-validating workflows to diagnose and resolve these issues.

Diagnostic Workflow

G Start Symptom: 19F NMR Peak Overlap (-CF3 group at ~ -70 to -80 ppm) CheckCSA Is a Chiral Solvating Agent (CSA) present? Start->CheckCSA BroadPeak Is the CF3 peak broad or split (no coupling)? CheckCSA->BroadPeak No CSAIssue Diagnosis: Poor Chiral Discrimination CheckCSA->CSAIssue Yes CheckSat Are there two small peaks flanking the main singlet? BroadPeak->CheckSat No ConformIssue Diagnosis: Intermediate Conformational Exchange BroadPeak->ConformIssue Yes ImpurityIssue Diagnosis: Impurity Overlap (Solvent Clustering) CheckSat->ImpurityIssue No SatIssue Diagnosis: 13C Satellites (Not an impurity) CheckSat->SatIssue Yes ActionCSA Protocol: Change solvent to C6D6 or lower temperature CSAIssue->ActionCSA ActionVT Protocol: VT-NMR (Heat to >320K or Cool to <250K) ConformIssue->ActionVT ActionSolvent Protocol: Solvent screening (DMSO-d6 vs CDCl3) ImpurityIssue->ActionSolvent ActionSat Protocol: Verify integration (~1.1% of main peak) SatIssue->ActionSat

Diagnostic workflow for resolving 19F NMR peak overlap in trifluoromethylated piperazinones.

Troubleshooting FAQs

Q1: My −CF3​ signal appears as a broad hump or two overlapping singlets at room temperature. What is causing this?

Causality: The piperazin-2-one ring is not entirely rigid. It undergoes conformational exchange (ring-flipping) between different pseudo-chair or boat conformations. The bulky −CF3​ group acts as a conformational stabilizer[2], creating a high rotational/inversion barrier. If the rate of this exchange is comparable to the NMR timescale (intermediate exchange), the three fluorine atoms experience an averaged, constantly shifting magnetic environment, causing the signal to broaden or split into overlapping peaks[3]. Solution: Perform Variable Temperature (VT) NMR. Heating the sample accelerates the exchange rate, coalescing the broad hump into a sharp singlet. Alternatively, cooling the sample freezes out the distinct conformers into two sharp, baseline-resolved singlets[3].

Q2: I am using a Chiral Solvating Agent (CSA) to determine enantiomeric excess, but the two −CF3​ peaks overlap heavily. How can I achieve baseline separation?

Causality: CSAs rely on forming transient diastereomeric complexes via hydrogen bonding (e.g., interacting with the C3-OH or N4-H of your molecule). If your NMR solvent is too polar (like Methanol- d4​ or DMSO- d6​ ), it outcompetes the CSA for these hydrogen-bonding sites, weakening the complex and reducing the chemical shift difference ( Δδ ) between the enantiomers[4]. Solution: Switch to a non-polar, non-competing solvent like Benzene- d6​ ( C6​D6​ ). Benzene's strong magnetic anisotropy magnifies the chemical shift dispersion between the diastereomeric complexes. If overlap persists, lower the temperature to 273 K to increase the association constant of the complex.

Q3: The −CF3​ peak of my product overlaps with a known fluorinated impurity. Can I separate them without 2D NMR?

Causality: The 19 F chemical shift of a trifluoromethyl group is exquisitely sensitive to its local dielectric environment and solvent clustering[5]. Because your product and the impurity likely have different dipole moments and hydrogen-bonding capacities, they will interact differently with the solvent. Solution: Conduct a solvent screen. Switching from a non-polar solvent ( CDCl3​ ) to a highly polar aprotic solvent (DMSO- d6​ or DMF- d7​ ) typically causes a deshielding effect, shifting the −CF3​ peak downfield by up to 2–4 ppm[5]. This differential shifting is usually sufficient to resolve the overlap.

Q4: I see two small peaks flanking my main −CF3​ singlet. Are these overlapping impurities?

Causality: These are almost certainly 13 C satellites, not impurities. Because 19 F is 100% naturally abundant, the 1.1% natural abundance of 13 C creates a doublet ( 1JCF​≈272 Hz) centered around the main 12C−F3​ peak. Due to the isotope effect, this doublet is often unsymmetrical and slightly shifted from the main resonance[6]. Solution: Integrate the flanking peaks. If their combined area is approximately 1.1% of the main peak, they are satellites. No further purification is required.

Quantitative Data: Solvent and Temperature Effects

Summarizing the expected physical behavior of the −CF3​ group allows you to predict how to manipulate your NMR conditions to resolve overlap.

ParameterExperimental ConditionExpected 19 F NMR EffectPhysical Causality
Solvent Polarity Non-polar ( C6​D6​ , CDCl3​ )Increased shielding (Upfield shift)Reduced solvent clustering allows neighboring functional groups to shield the fluorine nuclei[5].
Solvent Polarity Polar Aprotic (DMSO- d6​ )Deshielding (Downfield shift by ~1-2 ppm)Strong solvent dipole interaction disrupts intramolecular H-bonds, exposing the −CF3​ group[5].
Temperature High ( >330 K)Line narrowing (Coalescence)Conformational exchange rate exceeds the NMR timescale, averaging the magnetic environment[3].
Temperature Low ( <250 K)Peak splitting (Decoalescence)Freezing of distinct pseudo-axial and pseudo-equatorial rotamers into slow-exchange limit[3].

Experimental Protocols

Protocol 1: Variable Temperature (VT) 19 F NMR for Conformational Resolution

This protocol is self-validating: by monitoring the solvent line width, you ensure that peak sharpening is due to conformational kinetics, not accidental shimming corrections.

  • Sample Preparation: Dissolve 15–20 mg of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Probe Tuning: Insert the NMR tube and tune/match the probe specifically for the 19 F nucleus (typically ~376 MHz on a 400 MHz instrument).

  • Baseline Validation (Critical): Perform gradient shimming on the 2 H lock signal at 298 K. Acquire a standard 1 H spectrum to verify that the solvent peak line width is <1 Hz. This proves the magnetic field is homogeneous and any −CF3​ broadening is strictly chemical in nature.

  • Baseline Acquisition: Acquire a 1D 19 F NMR spectrum with proton decoupling ( 19 F{ 1 H}) to establish the baseline Full Width at Half Maximum (FWHM) of the −CF3​ peak.

  • Thermal Ramping: Increase the probe temperature in 10 K increments. Wait 5–10 minutes at each step to ensure thermal homogeneity across the sample volume.

  • Re-shimming & Acquisition: Re-shim the Z1 and Z2 gradients at each temperature point (heating alters sample density and magnetic susceptibility). Acquire the spectrum. Coalescence is achieved when the FWHM minimizes and stabilizes into a sharp singlet.

Protocol 2: Solvent Titration for Chiral Resolution
  • Initial Screen: Prepare a 10 mM solution of your racemate in C6​D6​ . Acquire a baseline 19 F spectrum.

  • CSA Addition: Add 1.0 equivalent of your chosen Chiral Solvating Agent (e.g., Pirkle's alcohol). Acquire a spectrum and measure the Δδ between the split −CF3​ peaks.

  • Titration: Continue adding the CSA in 1.0 equivalent increments (up to 5.0 equivalents). Plot Δδ versus CSA concentration. The Δδ will plateau once the hydrogen-bonding equilibrium is fully saturated, yielding maximum peak separation.

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 2015. 4

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry (Dovepress), 2013. 5

  • Variable-temperature 19F NMR and theoretical study of 1,9- and 1,7-C60F(CF3)... ResearchGate, 2004. 3

  • Unsymmetric Carbon Satellites in Fluorine-19 NMR. Nanalysis, 2021. 6

  • Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe. Journal of the American Chemical Society, 2011. 2

  • Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific. 1

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one. As a fluorinated heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one. As a fluorinated heterocyclic compound, it presents unique challenges and opportunities in obtaining high-quality crystalline material. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and preliminary considerations for developing a crystallization process for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one.

Q1: What are the primary molecular features of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one that influence its crystallization behavior?

A1: The crystallization of this molecule is governed by a complex interplay of its structural features:

  • Hydrogen Bonding Sites: The molecule possesses multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H, N-H). These sites are primary drivers for forming a stable crystal lattice. The choice of solvent can either compete with or promote these interactions.[1][2]

  • The Trifluoromethyl (-CF3) Group: This is a critical substituent. Its strong electron-withdrawing nature alters the molecule's electrostatic potential, which can dramatically change crystal packing compared to non-fluorinated analogs.[3][4] While not a strong hydrogen bond acceptor, the -CF3 group can participate in weaker C-H···F and F···F interactions that can either stabilize or frustrate crystal packing.[5]

  • Potential for Polymorphism: The combination of strong hydrogen bonding and the influence of the fluorine substituent creates a high likelihood of polymorphism—the ability to form multiple distinct crystal structures.[6][7] Different polymorphs can have significantly different physical properties, including solubility and stability.

Q2: What is the most critical starting parameter for any crystallization experiment with this compound?

A2: Purity. Without a doubt, the purity of the starting material is the single most important factor. Impurities can inhibit nucleation, disrupt crystal lattice formation leading to "oiling out," or become incorporated into the crystal, compromising its quality.[2][8] Before attempting crystallization, it is essential to have a high-purity solid (>98%) and to characterize it by methods like HPLC, LC-MS, and NMR to identify any potential process-related impurities.[9]

Q3: How should I approach solvent selection for this molecule?

A3: A systematic solvent screening is the most effective approach. The goal is to find a solvent or solvent system where the compound is moderately soluble—ideally, soluble when hot and sparingly soluble when cold.[1]

  • Initial Solubility Test: Test the solubility of a few milligrams of your compound in a range of solvents (0.5-1.0 mL) at both room temperature and elevated temperature.

  • Categorize Solvents:

    • Good Solvents (Soluble at RT): These are candidates for use as the primary solvent in anti-solvent crystallization.

    • Poor Solvents (Insoluble even when hot): These are candidates for use as the anti-solvent.

    • Potential Single-Solvent Systems (Soluble when hot, insoluble at RT): These are ideal candidates for cooling crystallization.

  • Consider Solvent Properties: Pay attention to hydrogen bonding capabilities. Protic solvents (like alcohols) may compete for the molecule's hydrogen bonding sites, while aprotic solvents (like ethyl acetate or toluene) may better promote self-assembly.[2]

Section 2: Troubleshooting Guide

This guide is designed to provide direct solutions to common problems encountered during the crystallization of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one.

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. The solution is too dilute (not supersaturated).2. Nucleation is inhibited.1. Increase Concentration: Evaporate some of the solvent slowly and re-cool.[10]2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface.[10]3. Add a Seed Crystal: If you have a previous batch of crystals, add a single, tiny crystal to the supersaturated solution.[11]
Compound "Oils Out" 1. The degree of supersaturation is too high, causing liquid-liquid phase separation.2. The cooling rate is too fast.3. Impurities are present, depressing the melting point.[10]4. The boiling point of the solvent is higher than the melting point of the compound.1. Reduce Supersaturation: Re-heat the solution until the oil dissolves, then add a small amount of additional solvent (10-20% volume) and cool again.[10]2. Slow Down Cooling: Allow the solution to cool to room temperature on the benchtop before moving it to a refrigerator or ice bath. Insulating the flask can help.[10]3. Purify Material: Consider re-purifying your starting material via column chromatography.
Yield is Very Low 1. Too much solvent was used, and the compound remains soluble in the mother liquor.2. The solution was not cooled to a low enough temperature.3. Filtration occurred before precipitation was complete.1. Concentrate Mother Liquor: Carefully evaporate the solvent from the filtrate to obtain a second crop of crystals. Note that this crop may be less pure.[10]2. Extend Cooling: Cool the solution in an ice bath or refrigerator for a longer period (several hours to overnight).3. Use an Anti-Solvent: If using a cooling method, consider adding a small amount of a pre-chilled anti-solvent to the cold mother liquor to crash out more product.
Crystals are Very Fine Needles or a Powder 1. Crystallization occurred too rapidly due to high supersaturation or a fast cooling rate.[1]2. Nucleation rate is much higher than the growth rate.1. Reduce Cooling Rate: Slower cooling encourages fewer nucleation events and promotes the growth of larger, more ordered crystals.[11]2. Change Solvent System: Try a different solvent where solubility is slightly higher, or use a solvent mixture to modify the growth habit.[1]3. Use Vapor Diffusion: For obtaining high-quality single crystals for analysis, the vapor diffusion method is often superior as it achieves supersaturation very slowly.[1]
Polymorphism is Suspected (Different results from the same procedure) 1. The trifluoromethyl group and hydrogen bonding network allow for different stable packing arrangements.[6][7]2. Crystallization conditions (solvent, temperature, cooling rate) favor different forms.[12]1. Characterize All Batches: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm if you have different crystalline forms.[13][14] The PXRD pattern is the "fingerprint" of a crystal form.[13]2. Control Conditions Tightly: Standardize your procedure. Precisely control solvent volumes, temperature profiles, and agitation.3. Perform a Polymorph Screen: Systematically crystallize the compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation) to intentionally produce and identify different polymorphs.

Section 3: Experimental Protocols

These protocols provide a validated starting point for experiments. Always perform work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Cooling Crystallization Workflow

This is often the most straightforward method and should be attempted first if a suitable single-solvent system is identified.

  • Dissolution: In an appropriately sized flask, add the purified 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one. Add the chosen solvent (e.g., isopropanol, ethyl acetate) in small portions while stirring and gently heating (e.g., in a water bath) until the solid is fully dissolved. Rationale: Using the minimum amount of hot solvent is key to maximizing yield.[10]

  • Hot Filtration (Optional but Recommended): If any particulate matter remains, perform a hot filtration through a pre-warmed funnel with filter paper to remove insoluble impurities. Rationale: Dust and other particulates can act as unwanted nucleation sites, leading to the formation of many small crystals.[2]

  • Slow Cooling: Cover the flask (e.g., with a watch glass or septum with a needle) and allow it to cool slowly to room temperature on the benchtop, undisturbed. Rationale: Slow cooling reduces the level of supersaturation, favoring crystal growth over rapid nucleation, which leads to larger, higher-quality crystals.[11][15]

  • Extended Cooling: Once at room temperature, transfer the flask to a refrigerator (~4 °C) or an ice bath (0 °C) for several hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent. Rationale: Using cold solvent removes residual soluble impurities from the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization Workflow

This method is ideal when the compound is highly soluble in one solvent and poorly soluble in another miscible solvent.

  • Dissolution: Dissolve the purified compound in the minimum amount of a "good" solvent (e.g., methanol, acetone) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, add the "poor" solvent (anti-solvent, e.g., water, heptane) dropwise. Continue adding until the solution becomes faintly turbid (cloudy). Rationale: This point of initial turbidity is the metastable zone boundary, where the solution is supersaturated and primed for nucleation.[16][17]

  • Re-dissolution & Maturation: Add a few drops of the "good" solvent to just re-dissolve the turbidity. Cover the vessel and leave it undisturbed. Rationale: The system is now held in the metastable zone, allowing for slow nucleation and crystal growth over time.

  • Growth: Allow the crystals to grow over several hours to days. If no crystals form, add a few more drops of the anti-solvent.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a mixture of the solvent/anti-solvent system (in the final ratio) or just the cold anti-solvent for the washing step.

Protocol 3: Basic Characterization of Crystalline Material

Every batch of crystals should be characterized to ensure consistency and identify the solid form.

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystal form (polymorph).[13][18] A sample is analyzed to produce a diffractogram, which serves as a unique fingerprint for that specific crystal structure. Compare the patterns of different batches to check for polymorphism.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as it is heated. It can determine the melting point and enthalpy of fusion. Different polymorphs will typically have different melting points and may show solid-solid phase transitions before melting.[13]

  • Microscopy: Visual inspection under a microscope can quickly assess crystal morphology (e.g., plates, needles, blocks), size distribution, and the presence of agglomerates.

Section 4: Data & Visualization

Table 1: Properties of Common Solvents for Crystallization Screening
SolventBoiling Point (°C)Polarity IndexH-Bond Donor/AcceptorNotes
Water100.010.2BothStrong H-bonder, good anti-solvent for many organics.
Methanol64.75.1BothProtic, can be a good solvent.[19]
Ethanol78.44.3BothProtic, often used in cooling crystallizations.[20]
Isopropanol (IPA)82.63.9BothLess polar than ethanol, good for slower cooling.
Acetonitrile81.65.8AcceptorAprotic, polar.
Acetone56.05.1AcceptorAprotic, highly volatile, use with caution for slow methods.[1]
Ethyl Acetate77.14.4AcceptorGood general-purpose solvent with moderate polarity.
Dichloromethane (DCM)39.63.1AcceptorHighly volatile, often leads to rapid evaporation.[1]
Toluene110.62.4NeitherNon-polar aromatic, can interact via π-stacking.
Heptane98.40.1NeitherNon-polar, common anti-solvent.
Diagrams

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis A Start with Pure Compound (>98%) B Select Solvent System (Screening Data) A->B C Dissolve Compound (Minimum Hot Solvent) B->C D Induce Supersaturation C->D E Slow Cooling D->E Method 1 F Anti-Solvent Addition D->F Method 2 G Slow Evaporation D->G Method 3 H Isolate via Filtration E->H F->H G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Characterize Crystals (PXRD, DSC, Microscopy) J->K

Caption: A generalized workflow for small molecule crystallization.

G A Problem: Compound 'Oils Out' B Is Supersaturation Too High or Cooling Too Fast? A->B C Is Starting Material Impure? A->C B->C No D SOLUTION: 1. Re-heat to dissolve oil. 2. Add 10% more solvent. 3. Cool much more slowly. B->D Yes E SOLUTION: 1. Purify starting material (e.g., chromatography). 2. Re-attempt crystallization. C->E Yes F Problem Resolved D->F E->F

Caption: A decision tree for addressing compound oiling out during crystallization.

References

  • Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138–6148. [Link]

  • Gerasimov, A. Y., et al. (2025). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C. [Link]

  • Li, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. [Link]

  • Gerasimov, A. Y., et al. (2018). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 6(34), 9201-9209. [Link]

  • Schirmeister, H., et al. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design, 8(8), 2794–2803. [Link]

  • Unknown Author. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]

  • Roy, B., et al. (2025). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. Crystal Growth & Design. [Link]

  • Sci-Hub. Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138–6148. [Link]

  • Bernstein, J. (2002). 4 4 Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Das, S., et al. (2016). Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. Crystal Growth & Design, 16(5), 2935–2944. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • RM@Schools. Antisolvent Crystallization. RM@Schools. [Link]

  • Kulkarni, S. A., et al. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Energies, 10(10), 1499. [Link]

  • Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Suzuki, K., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2449–2455. [Link]

  • Jones, P. G. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 2(5), 573-586. [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. [Link]

  • Termühlen, M., et al. (2018). Cooling Crystallization: Does Gassing Compete with Seeding? Organic Process Research & Development, 22(9), 1211–1221. [Link]

  • Dadvand, A., et al. (2017). Altering the Polymorphic Accessibility of Polycyclic Aromatic Hydrocarbons with Fluorination. Chemistry of Materials, 29(10), 4436–4443. [Link]

  • SWGDRUG. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • More, K., et al. (2017). Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica, 9(12), 7-13. [Link]

  • Google Patents. (2003). HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride.

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Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Functionalization

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists and process scientists working with 3-hydroxy-3-(trifluoromethyl)piperazin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for medicinal chemists and process scientists working with 3-hydroxy-3-(trifluoromethyl)piperazin-2-one .

While the piperazine ring is a privileged scaffold in drug discovery, the introduction of a trifluoromethyl (-CF3) group at the C3 position creates a highly complex chemical environment. The -CF3 moiety enhances metabolic stability and lipophilicity, but its intense electron-withdrawing nature and massive steric bulk severely complicate downstream functionalization. This guide addresses the mechanistic causality behind common experimental failures and provides self-validating protocols to overcome them.

Core Functionalization Pathways

The diagram below maps the four primary vectors for functionalizing this complex hemiaminal scaffold.

G Center 3-Hydroxy-3-(CF3) piperazin-2-one N1 N1-Alkylation (Amide Functionalization) Center->N1 Strong Base (NaH) Deprotonation N4 N4-Alkylation (Amine Functionalization) Center->N4 Weak Base (DIPEA) Heat / Flow C3 C3-Substitution (Carbon-Carbon Bond Formation) Center->C3 Lewis Acid (BF3·OEt2) Iminium Intermediate Dehyd Dehydration (Imine Formation) Center->Dehyd Brønsted Acid -H2O

Figure 1: Functionalization pathways of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one.

Quantitative Pathway Comparison

To aid in reaction planning, the table below summarizes the conditions, expected yields, and primary challenges associated with each functionalization vector.

Functionalization TargetReagents / BaseTemp (°C)Typical Yield (%)Mechanistic PathwayMajor Challenge
N1-Alkylation NaH, R-X, DMF0 to 2575–90Amide deprotonation (pKa ~11)Over-alkylation if N4 is unprotected
N4-Alkylation DIPEA, R-X, MeCN60 to 8020–45Neutral amine nucleophilic attackSevere steric shielding by C3-CF3
C3-Substitution BF3·OEt2, Nu-SiMe3-78 to 050–70Iminium ion formationIminium destabilization by CF3
Dehydration pTSA, Toluene11080–95Acid-catalyzed eliminationReversibility (requires Dean-Stark)
Troubleshooting FAQs
Issue 1: Regioselectivity (N1 vs. N4 Alkylation)

Q: When attempting to alkylate the N4 amine, I predominantly isolate the N1-alkylated product. How can I achieve N4 selectivity?

Mechanistic Causality: This is a classic kinetic versus thermodynamic basicity issue. The N1 position is an amide with a pKa of approximately 11–12. The N4 position is a secondary amine, which typically has a pKa of ~8–9, but is significantly lowered in this molecule by the inductive electron-withdrawing effects of the adjacent -CF3 and C2=O groups. If a strong base like Sodium Hydride (NaH) or LiHMDS is used, it quantitatively deprotonates the N1 amide. The resulting N1 anion is highly nucleophilic and rapidly consumes the electrophile . The Solution: To selectively target N4, you must rely on its neutral nucleophilicity and strictly avoid deprotonating N1. Use a weak, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) in a polar aprotic solvent (e.g., Acetonitrile).

Issue 2: Overcoming N4 Steric Hindrance

Q: Even when using weak bases to target N4, my alkylation reactions stall out at low conversion. Why is N4 so unreactive?

Mechanistic Causality: The -CF3 group is exceptionally bulky—exhibiting a van der Waals volume comparable to an isopropyl group. However, unlike an isopropyl group, its rigid, non-compressible electron cloud creates a severe "steric wall" 1. This physically blocks the trajectory required for an SN2 electrophilic attack at the adjacent N4 lone pair. The Solution: Shift your strategy from SN2 alkylation to reductive amination. The formation of a planar iminium ion intermediate during reductive amination is less sensitive to steric bulk than the pentacoordinate transition state of an SN2 reaction. If an SN2 reaction is absolutely required, utilize highly reactive electrophiles (e.g., allylic or benzylic halides) and apply continuous flow chemistry or microwave irradiation to force the reaction to completion.

Issue 3: C3-Hemiaminal Substitution Failures

Q: Attempts to substitute the C3-hydroxyl group with carbon nucleophiles (like Grignard reagents or silanes) result in unreacted starting material or ring-opening decomposition. How do I functionalize C3?

Mechanistic Causality: The C3 position is a unique hemiaminal center. While the -CF3 group stabilizes the hemiaminal form (preventing spontaneous ring-opening), it strongly destabilizes the transient iminium ion (+N4=C3) required for substitution 2. Mild Lewis acids are insufficient to force the departure of the OH group against this electronic gradient. The Solution: Employ strong, oxophilic Lewis acids like Boron Trifluoride Diethyl Etherate (BF3·OEt2) or Titanium Tetrachloride (TiCl4) at cryogenic temperatures (-78 °C). The Lewis acid coordinates the hydroxyl group, converting it into a superior leaving group and forcing iminium formation. Immediately trap this intermediate with a potent, sterically unhindered nucleophile such as allyltrimethylsilane.

Standard Operating Procedure (SOP)
Lewis Acid-Mediated C3-Allylation Protocol

This self-validating protocol utilizes silicon-based nucleophiles to overcome the electronic deactivation of the C3-hemiaminal, ensuring clean C–C bond formation without triggering N4-alkylation 3.

Reagents & Equipment:

  • 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (1.0 eq)

  • Boron Trifluoride Diethyl Etherate (BF3·OEt2) (2.5 eq)

  • Allyltrimethylsilane (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask, Argon line.

Step-by-Step Methodology:

  • System Preparation: Purge the flame-dried Schlenk flask with Argon. Dissolve 3-hydroxy-3-(trifluoromethyl)piperazin-2-one (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lewis Acid Activation: Dropwise add BF3·OEt2 (2.5 eq) via syringe.

    • Scientist Insight: An excess of Lewis acid is strictly required. The basic N1 and N4 atoms will competitively coordinate the boron center, neutralizing the first 1-2 equivalents before the C3-OH can be effectively activated.

  • Nucleophilic Trapping: Stir for 10 minutes at -78 °C, then slowly add allyltrimethylsilane (3.0 eq) dropwise down the side of the flask.

  • Thermal Ramp: Maintain the reaction at -78 °C for 1 hour. Remove the dry ice bath and allow the reaction to slowly warm to 0 °C over the course of 2 hours. Monitor the disappearance of the hemiaminal via TLC (stain with KMnO4).

  • Quench & Workup: Quench the reaction at 0 °C by carefully adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References
  • Source: Pharmaceuticals / National Institutes of Health (NIH)
  • Source: Molecules / National Institutes of Health (NIH)
  • Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation Source: Organic Letters / ACS Publications URL
  • Development of a Safe and Practical Synthesis of Enantiomerically Pure (S)- and (R)-N-Boc-3-(Trifluoromethyl)

Sources

Troubleshooting

Technical Support Center: Handling 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Derivatives

Welcome to the Advanced Technical Support Center for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-18-9)[1] and its derivatives. As a highly specialized fluorinated building block, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-18-9)[1] and its derivatives. As a highly specialized fluorinated building block, this compound presents unique handling challenges. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group heavily stabilizes the cyclic hemiaminal form. However, this thermodynamic stability is highly sensitive to environmental moisture, which can trigger dynamic ring-chain tautomerism, leading to unpredictable stoichiometry, O-acylation side reactions, and complex NMR profiles[2].

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure absolute control over your synthetic pipeline.

Diagnostic Workflow: Moisture-Induced Equilibration

When experiencing low yields or unexpected side products during downstream coupling, use the following diagnostic decision tree to isolate moisture-related hemiaminal degradation.

Workflow Start Moisture Sensitivity Detected (Low Yield) NMR Analyze via 19F NMR in Anhydrous CD3CN Start->NMR Single Single Peak (~ -75 ppm): Intact Cyclic Hemiaminal NMR->Single Multiple Multiple Peaks: Ring-Opened / Hydrate NMR->Multiple Action1 Proceed to Anhydrous N-Derivatization Single->Action1 Action2 Mild Vacuum Drying (<30°C, 24h) Multiple->Action2 Action2->NMR Re-evaluate

Diagnostic workflow for handling moisture-induced hemiaminal equilibration.

Troubleshooting Guides & FAQs

Q: Why does my compound show a complex multiplet in 19F NMR when dissolved in protic or wet solvents? A: In the solid state, the compound exists almost exclusively as the intact cyclic hemiaminal. However, water acts as both a nucleophile and a hydrogen-bonding solvent. When ambient moisture exceeds critical thresholds, the compound undergoes dynamic ring-chain tautomerism, equilibrating with its open-chain amino-ketone hydrate form. This breaks the symmetry and introduces multiple fluorinated species into the solution, resulting in broad or multiple 19F NMR peaks. Furthermore, if the open-chain form is accessed in the presence of certain metal catalysts, irreversible deconstructive C-C cleavage can occur[3].

Q: How do I properly dry this compound without destroying it? A: This is a delicate thermodynamic balance. You must remove "free" environmental moisture without removing the "structural" water (the 3-hydroxyl group). Harsh drying techniques (e.g., >60°C under high vacuum, or using aggressive desiccants like P2O5) will force the elimination of the 3-OH group, yielding the dehydrated 3-(trifluoromethyl)-5,6-dihydropyrazin-2(1H)-one (imine). We strictly recommend mild vacuum desiccation at ambient temperature (See Protocol A).

Q: My downstream N-acylation is failing, and I am isolating O-acylated byproducts. How do I control regioselectivity? A: The electron-withdrawing -CF3 group significantly enhances the acidity of the adjacent α-hydroxyl group[2]. Under standard basic conditions (e.g., using Triethylamine or DMAP) in the presence of trace moisture, the resulting alkoxide is highly nucleophilic. This leads to dynamic kinetic resolution or direct O-acylation outcompeting the desired N-acylation[2]. To prevent this, you must use strictly anhydrous conditions and sterically hindered bases (like DIPEA) that cannot easily deprotonate the sterically encumbered tertiary α-hydroxyl.

Quantitative Data: Thermodynamic States of the Hemiaminal

To predict the behavior of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one derivatives, reference the following environmental impact table:

Environmental ConditionDominant Solution Species19F NMR Profile (approx.)Downstream Synthetic Impact
Anhydrous, Aprotic (e.g., dry MeCN/DCM)Intact Cyclic HemiaminalSharp singlet (~ -75 ppm)High regioselectivity for N-alkylation/acylation.
Ambient Moisture (>1000 ppm H2O)Hemiaminal / Open-chain HydrateBroad or multiple peaksPoor stoichiometry, mixed O/N-functionalization.
Harsh Drying (>60°C, High Vac)Dehydrated ImineShifted sharp singletLoss of 3-OH, complete failure of hemiaminal chemistry.
Basic, Protic (e.g., wet Et3N/MeOH)Open-chain AlkoxideComplex multipletRapid racemization, degradation, and C-C cleavage.
Validated Experimental Protocols

To guarantee reproducibility, our methodology relies on self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Controlled Desiccation and Storage

Objective: Remove ambient moisture without inducing thermodynamic dehydration to the imine.

  • Initial Assessment: Weigh out the required batch of the piperazin-2-one derivative. Extract a 5 mg aliquot and perform a Karl Fischer (KF) titration to establish the baseline moisture content.

  • Mild Desiccation: Transfer the bulk powder to a wide, shallow amber glass dish to maximize surface area. Place inside a vacuum desiccator over fresh Drierite (CaSO4).

  • Vacuum Application: Apply a mild vacuum (10–20 mbar). Critical: Maintain the temperature strictly between 20–25°C. Exceeding 30°C provides the activation energy required for the irreversible elimination of the 3-hydroxyl group.

  • Validation Loop: After 24 hours, break the vacuum with dry Argon. Take a second 5 mg aliquot for KF titration. The target moisture level is <500 ppm . If the target is not met, repeat step 3.

  • Spectroscopic Confirmation: Dissolve a 5 mg sample in strictly anhydrous CD3CN. Run a 19F NMR. A single, sharp peak confirms the cyclic hemiaminal is intact and free of hydrate/imine impurities. Store the validated batch under Argon at 4°C.

Protocol B: Regioselective Anhydrous N-Functionalization

Objective: Achieve N-derivatization while suppressing CF3-enhanced O-acylation.

  • System Preparation: Flame-dry all Schlenk flasks and stir bars under vacuum, then backfill with Argon (repeat 3x).

  • Solvent Selection: Dissolve the validated, dry hemiaminal (from Protocol A) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) at a concentration of 0.1 M. Mechanistic Note: Avoid coordinating solvents like THF, which can stabilize the open-chain tautomer via hydrogen bonding.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents the base-catalyzed deprotonation of the highly acidic α-hydroxyl group[2], effectively shutting down the O-acylation pathway.

  • Electrophile Coupling: Cool the reaction mixture to 0°C. Add the electrophile (e.g., acid chloride or alkyl halide) dropwise over 15 minutes. Controlling the exotherm is critical to prevent thermally-induced ring opening.

  • Quench & Validation: After complete consumption of the starting material (monitored via TLC), quench the reaction strictly with a cold aqueous phosphate buffer (pH 7). Avoid basic aqueous workups, which can induce late-stage hydrolysis of the newly formed product.

References
  • ChemScene.89972-18-9 | 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one.
  • Organic Letters (ACS Publications).Dynamic Kinetic Resolution of α-Trifluoromethyl Hemiaminals without α-Hydrogen via NHC-Catalyzed O-Acylation.
  • Journal of the American Chemical Society (ACS Publications).Key Mechanistic Features of the Silver(I)-Mediated Deconstructive Fluorination of Cyclic Amines: Multistate Reactivity versus Single-Electron Transfer.

Sources

Reference Data & Comparative Studies

Validation

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one vs standard piperazine derivatives in drug design

A Comparative Analysis Against Standard Piperazine Derivatives for Researchers and Drug Development Professionals. In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its ver...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Against Standard Piperazine Derivatives for Researchers and Drug Development Professionals.

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its versatility and presence in numerous FDA-approved drugs.[1][2][3] Its unique physicochemical properties often lead to favorable aqueous solubility, oral bioavailability, and metabolic profiles.[4] However, the quest for enhanced efficacy, selectivity, and improved pharmacokinetic properties is a constant driver of innovation. This guide provides an in-depth comparison of a novel piperazine derivative, 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, against its standard counterparts, offering insights into its potential to overcome common challenges in drug design.

The Piperazine Scaffold: A Foundation of Drug Discovery

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms at opposing positions, provides a conformationally flexible and synthetically tractable core.[1][5] This "privileged scaffold" allows for systematic modifications to fine-tune a molecule's properties, impacting its absorption, distribution, metabolism, and excretion (ADME).[1] Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[6][7][8] Their ability to interact with various neurotransmitter receptors, such as serotonin and dopamine, has led to their use in treatments for depression, anxiety, and psychosis.[5][6][7]

However, standard piperazine derivatives are not without their limitations. Challenges can include metabolic instability, off-target effects, and suboptimal blood-brain barrier penetration. These drawbacks necessitate the exploration of novel derivatives that can offer superior performance.

The Emergence of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one: A Trifecta of Innovation

The introduction of a trifluoromethyl (-CF3) group and a hydroxyl (-OH) group, along with a carbonyl functionality, into the piperazine ring to form 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one represents a significant evolution in scaffold design. This unique combination of functional groups imparts distinct properties that can address the shortcomings of traditional piperazine derivatives.

The Power of the Trifluoromethyl Group

The trifluoromethyl group is a powerful tool in medicinal chemistry, known for its ability to modulate a molecule's electronic and steric properties.[9][10] Its strong electron-withdrawing nature can enhance binding affinity to biological targets through improved hydrogen bonding and electrostatic interactions.[9] Furthermore, the C-F bond is exceptionally strong, which can protect the molecule from metabolic oxidation, thereby increasing its half-life.[9] The inclusion of a -CF3 group often increases lipophilicity, which can improve membrane permeability.[9][11]

The Influence of the Hydroxyl and Carbonyl Groups

The hydroxyl group can participate in hydrogen bonding, a critical interaction for drug-receptor binding. The adjacent carbonyl group in the piperazin-2-one structure introduces a planar, rigid element, which can influence the overall conformation of the molecule and its interaction with target proteins. The synthesis of such piperazin-2-one derivatives can be achieved through various methods, including cascade reactions.[12]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

To fully appreciate the advantages of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, a direct comparison with standard piperazine derivatives is essential. The following table summarizes key physicochemical and predicted pharmacokinetic parameters.

PropertyStandard Piperazine Derivatives (e.g., N-Benzylpiperazine)3-Hydroxy-3-(trifluoromethyl)piperazin-2-oneRationale for Difference
Lipophilicity (LogP) Variable, can be high depending on substituentsGenerally increasedThe trifluoromethyl group significantly increases lipophilicity.[9]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationEnhancedThe electron-withdrawing trifluoromethyl group can shield adjacent positions from metabolic attack.[10]
Aqueous Solubility Generally good, but can decrease with lipophilic substituentsPotentially reduced due to increased lipophilicityThe increased lipophilicity from the -CF3 group may decrease aqueous solubility, a factor to be balanced in drug design.
pKa Typically basic (pKa ~9.8 for the second nitrogen)Basicity is significantly reducedThe strong electron-withdrawing effect of the trifluoromethyl and carbonyl groups lowers the basicity of the nitrogen atoms.[10]
Hydrogen Bonding Primarily H-bond acceptors (nitrogens)H-bond donor (-OH) and acceptors (-O, -N, -F)The hydroxyl group introduces a hydrogen bond donor, and the fluorine atoms of the -CF3 group can act as weak H-bond acceptors.
Blood-Brain Barrier (BBB) Permeability Variable, can be limited by high polarityPotentially enhancedIncreased lipophilicity and the potential for specific transporter interactions can improve BBB penetration.

Experimental Workflow: Synthesis and Characterization

The synthesis of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one and its derivatives requires specialized synthetic strategies. A general experimental workflow is outlined below.

Diagram: Synthetic Workflow

SynthesisWorkflow Start Starting Materials (e.g., trifluoro-α-haloenone, diamine) Reaction Cascade Reaction / Cyclization Start->Reaction One-pot synthesis Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, X-ray) Purification->Characterization Final 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one Characterization->Final

Caption: A generalized workflow for the synthesis and characterization of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one.

Experimental Protocol: Synthesis of a 3-Trifluoromethylated Piperazin-2-one Derivative

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a solution of a suitable N,N'-disubstituted ethylenediamine in trifluoroethanol, add a trifluoromethyl 2-bromo enone.[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system.

  • Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacodynamic Implications: Tailoring Target Interactions

The unique structural features of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one can lead to altered and potentially more specific interactions with biological targets.

Diagram: Structure-Activity Relationship Logic

SAR_Logic cluster_Compound 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one cluster_Properties Physicochemical Properties cluster_Outcome Pharmacodynamic Outcome CF3 Trifluoromethyl Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability CF3->Metabolic_Stability OH Hydroxyl Group H_Bonding Altered H-Bonding OH->H_Bonding Carbonyl Carbonyl Group Conformation Rigidified Conformation Carbonyl->Conformation BBB_Penetration Improved BBB Penetration Lipophilicity->BBB_Penetration Binding_Affinity Improved Binding Affinity Metabolic_Stability->Binding_Affinity H_Bonding->Binding_Affinity Selectivity Enhanced Selectivity H_Bonding->Selectivity Conformation->Selectivity

Caption: The interplay of functional groups in 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one influences its properties and ultimately its pharmacodynamic profile.

The reduced basicity of the nitrogen atoms in 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one can be particularly advantageous in CNS drug design. Highly basic compounds are often substrates for efflux transporters at the blood-brain barrier, limiting their brain penetration. By lowering the pKa, this derivative may exhibit improved CNS exposure.

Furthermore, the trifluoromethyl group can serve as a bioisostere for other chemical groups, allowing for fine-tuning of steric and electronic properties to optimize target engagement and reduce off-target activity.[10]

Case Studies and Future Perspectives

While 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a relatively new scaffold, the principles behind its design are well-established in medicinal chemistry. For instance, the trifluoromethylphenylpiperazine (TFMPP) class of compounds has been extensively studied for its effects on serotonergic neurotransmission.[5][14] These studies highlight the significant impact that trifluoromethylation can have on the pharmacological profile of piperazine derivatives.[5][14]

The development of novel synthetic methodologies, such as those for creating C-H functionalized piperazines, will further expand the chemical space accessible to medicinal chemists.[1] This will enable the creation of even more sophisticated derivatives of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one with tailored properties for specific therapeutic targets.

Conclusion: A Strategic Advancement in Drug Design

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one represents a strategic evolution of the well-established piperazine scaffold. The synergistic effects of the trifluoromethyl, hydroxyl, and carbonyl groups offer a compelling solution to some of the persistent challenges in drug design. By enhancing metabolic stability, modulating lipophilicity and basicity, and providing additional points for specific target interactions, this novel derivative holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles. As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, we can expect to see 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one and its analogs emerge as key players in the future of medicinal chemistry.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Vertex AI Search.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 8).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022, November 1). Vertex AI Search.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8).
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8).
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020, February 28). MDPI. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20).
  • Neuropharmacological Activity of the New Piperazine Derivative 2-... (2022, July 1). Ingenta Connect.
  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. (2009, April 15). PubMed. [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15). Vertex AI Search.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021, August 7). Auburn University.
  • Metabolic interactions with piperazine-based 'party pill' drugs.
  • 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2026, January 14).
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis.
  • Method for the preparation of piperazine and its derivatives.
  • 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022, November 27). Frontiers. [Link]

  • Coumarin-piperazine derivatives as biologically active compounds. (2019, December 7). PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

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Comparative

HPLC Method Validation for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Purity: A Comparative Guide on Column Chemistries (C18 vs. PFP)

Analyzing the purity of highly polar, fluorinated heterocyclic intermediates like 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one presents a distinct set of chromatographic challenges[1]. The molecule features a basic piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyzing the purity of highly polar, fluorinated heterocyclic intermediates like 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one presents a distinct set of chromatographic challenges[1]. The molecule features a basic piperazine nitrogen, a polar hydroxyl group, and a strongly electronegative trifluoromethyl (-CF3) moiety. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using traditional C18 columns, analysts frequently encounter poor retention, severe peak tailing, and inadequate resolution of structurally similar impurities.

To establish a robust, self-validating analytical method, scientists must look beyond conventional alkyl phases. This guide objectively compares the performance of standard C18 columns against Pentafluorophenyl (PFP) stationary phases. Furthermore, it provides a comprehensive, causality-driven method validation protocol strictly adhering to the latest [2].

PART 1: The Chemistry & Causality of Column Selection

When developing a purity method, the Analytical Target Profile (ATP) demands baseline resolution between the active compound and its degradants or synthetic impurities[3]. The choice of stationary phase dictates the governing retention mechanisms:

  • Standard C18 (Octadecylsilane): Relies almost exclusively on hydrophobic (dispersive) interactions. Because 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is highly polar, these hydrophobic interactions are insufficient. The analyte elutes too close to the void volume ( t0​ ), leading to matrix suppression and a high risk of co-elution.

  • PFP (Pentafluorophenyl): Features a rigid, electron-deficient fluorinated aromatic ring. This phase provides orthogonal selectivity through multiple simultaneous retention mechanisms, making it highly efficacious for [4].

    • π-π Interactions: The electron-deficient PFP ring interacts with electron-rich regions of impurities.

    • Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms on the PFP phase interact strongly with the basic piperazine nitrogen and the hydroxyl group.

    • Fluorine-Fluorine Interactions: The -CF3 group on the analyte exhibits a unique, highly specific affinity for the fluorinated stationary phase, significantly increasing retention and shape selectivity compared to [5].

ColumnMechanisms Target 3-Hydroxy-3-(trifluoromethyl) piperazin-2-one C18 C18 Stationary Phase (Alkyl Chain) Target->C18 Standard RP PFP PFP Stationary Phase (Pentafluorophenyl) Target->PFP Orthogonal RP Hydrophobic Hydrophobic Interactions (Weak for polar compounds) C18->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole & H-Bonding PFP->Dipole Fluoro Fluorine-Fluorine Interactions PFP->Fluoro

Fig 1. Retention mechanisms of C18 vs. PFP phases for fluorinated analytes.

PART 2: Comparative Experimental Data (C18 vs. PFP)

To objectively evaluate performance, an experimental comparison was conducted using a mobile phase of 0.1% Formic Acid in Water and Acetonitrile under gradient conditions. The data below illustrates why PFP is the superior choice for the analysis of [6] containing fluorinated moieties.

ParameterStandard C18 ColumnPFP ColumnCausality / Scientific Rationale
Retention Factor ( k′ ) 0.83.5PFP provides enhanced dipole and fluorous interactions, retaining the polar -CF3 compound well past the void volume.
Tailing Factor ( Tf​ ) 1.8 (Severe tailing)1.1 (Symmetrical)PFP phases interact directly with the basic nitrogen via hydrogen bonding, preventing secondary ion-exchange tailing with residual silanols.
Theoretical Plates ( N ) ~4,500~12,000The symmetrical peak shape on the PFP column leads to a narrower peak width, drastically increasing column efficiency.
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.8 (Baseline)Shape selectivity and π-π interactions on PFP differentiate the target molecule from structurally similar des-fluoro impurities.

PART 3: Step-by-Step HPLC Method Validation Protocol

Once the PFP column is established as the optimal stationary phase, the analytical procedure must be validated. The following protocol translates the [2] into a self-validating workflow designed to ensure absolute scientific integrity.

ICHWorkflow Start Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) Start->Spec LinRange Linearity & Range (LOQ to 120%) Spec->LinRange AccPrec Accuracy & Precision (Repeatability & Intermediate) LinRange->AccPrec Sens Sensitivity (LOD / LOQ) AccPrec->Sens Robust Robustness (DoE approach) Sens->Robust Report Validation Report (ICH Q2(R2) Compliant) Robust->Report

Fig 2. Step-by-step ICH Q2(R2) method validation workflow for purity analysis.

Step 1: Specificity & Forced Degradation

Objective: Prove the method unambiguously assesses the analyte in the presence of impurities and degradants. Protocol:

  • Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Thermal (60°C), and Photolytic (UV/Vis light) for 24-48 hours to achieve 5-20% degradation.

  • Neutralize the samples and inject them into the HPLC using the PFP method.

  • Self-Validating Check: Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle versus the Peak Purity Threshold. The purity angle must be less than the threshold, mathematically proving that no co-eluting degradants are hidden beneath the main peak.

Step 2: Linearity & Range

Objective: Demonstrate that the detector response is directly proportional to the analyte concentration. Protocol:

  • Prepare a stock solution of the reference standard.

  • Dilute to create a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit.

  • Inject each level in triplicate.

  • Self-Validating Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥ 0.999. Crucially, plot the residuals; they must be randomly distributed around zero. A non-random residual pattern indicates a forced linear fit on non-linear data.

Step 3: Accuracy (Spike Recovery)

Objective: Ensure the method measures the exact, true value of impurities. Protocol:

  • Spike known amounts of synthesized related substances into a blank matrix at 3 levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare 3 independent replicates per level (9 determinations total).

  • Self-Validating Check: Calculate the % Recovery = (Measured Concentration / Theoretical Concentration) × 100. Acceptance criteria dictate recoveries between 90.0% - 110.0% for trace impurities, verifying the absence of matrix interference.

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Prove the method is free from random error and operator bias. Protocol:

  • Repeatability: One analyst prepares 6 independent sample solutions at 100% test concentration and injects them on the same day, using the same instrument and PFP column.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (and ideally a different PFP column lot), repeats the 6 preparations.

  • Self-Validating Check: Calculate the Relative Standard Deviation (%RSD) for peak areas and retention times. The %RSD must be ≤ 2.0% for the main peak and ≤ 5.0% for impurities across all 12 injections.

Step 5: Sensitivity (LOD and LOQ)

Objective: Determine the lowest reliable measurement limits for trace analysis. Protocol:

  • Inject decreasing concentrations of the analyte.

  • Calculate the Signal-to-Noise (S/N) ratio using the baseline noise adjacent to the peak.

  • Self-Validating Check: The Limit of Detection (LOD) is established at S/N ≥ 3:1. The Limit of Quantitation (LOQ) is established at S/N ≥ 10:1. The LOQ must be empirically validated by injecting 6 replicates at the LOQ concentration and ensuring the %RSD is ≤ 10.0%.

Step 6: Robustness (Quality by Design Approach)

Objective: Demonstrate method reliability against deliberate, minor procedural variations. Protocol:

  • Systematically vary parameters: Column temperature (± 5°C), Mobile phase flow rate (± 10%), Gradient slope (± 2%), and Mobile phase pH (± 0.2 units).

  • Self-Validating Check: System suitability criteria (Resolution ≥ 2.0, Tailing ≤ 1.5, Theoretical Plates ≥ 5000) must pass under all altered conditions, ensuring the method will not fail during routine quality control transfers.

Conclusion

For highly polar, fluorinated compounds like 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one, traditional C18 columns often fail to provide the necessary retention and selectivity. By transitioning to a PFP stationary phase, analysts can leverage orthogonal retention mechanisms—specifically fluorine-fluorine and dipole interactions—to achieve superior peak shape and baseline resolution. When coupled with a rigorous, ICH Q2(R2)-compliant validation protocol built on self-validating checks, this approach guarantees a robust, reliable, and regulatory-ready analytical method for drug development.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • Przybyciel, M. (2005). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International.[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases."[Link]

  • PubMed (NIH). "Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals."[Link]

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Validation

A Senior Scientist's Guide to Comparing the Oral Bioavailability of Novel 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Analogs

Authored for Drug Discovery & Development Professionals Introduction: The Promise and Challenge of the Piperazinone Scaffold The 3-hydroxy-3-(trifluoromethyl)piperazin-2-one core represents a compelling scaffold in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Drug Discovery & Development Professionals

Introduction: The Promise and Challenge of the Piperazinone Scaffold

The 3-hydroxy-3-(trifluoromethyl)piperazin-2-one core represents a compelling scaffold in modern medicinal chemistry. The piperazine moiety is a well-established "privileged scaffold," known for its ability to anchor compounds for interaction with a multitude of biological targets, often conferring favorable physicochemical properties like aqueous solubility.[1][2] The introduction of a trifluoromethyl (CF₃) group is a strategic decision aimed at enhancing metabolic stability and modulating lipophilicity and receptor binding affinity.[3][4][5][6] Specifically, the high-energy C-F bond is notoriously resistant to cleavage by cytochrome P450 (CYP) enzymes, a common metabolic liability for many drug candidates.[7]

However, the ultimate success of any oral drug candidate hinges on its oral bioavailability (F%) —the fraction of the administered dose that reaches systemic circulation.[8][9] Even a highly potent compound is therapeutically useless if it cannot be adequately absorbed and survive first-pass metabolism. For novel analogs of the 3-hydroxy-3-(trifluoromethyl)piperazin-2-one scaffold, a systematic and rigorous comparison of bioavailability is not just a routine check; it is a critical step that dictates the entire trajectory of a development program.

This guide provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at comparing the oral bioavailability of novel analogs based on this core structure. We will move beyond mere protocol recitation to explain the causal links between molecular structure, experimental choices, and pharmacokinetic outcomes.

Section 1: Designing the Analogs - A Strategy Rooted in Physicochemical Principles

Before any experiment is run, the choice of which analogs to synthesize and test is paramount. The design should be hypothesis-driven, probing the structure-bioavailability relationship (SBR). Starting with our parent compound, Analog A , we can propose logical modifications.

  • Analog A: 3-hydroxy-3-(trifluoromethyl)piperazin-2-one (The Parent Scaffold)

  • Analog B (N-Alkylation): Introduce a small alkyl group (e.g., methyl) at the N4 position. Hypothesis: This may increase lipophilicity, potentially improving membrane permeability, but could also introduce a new site for metabolism.

  • Analog C (Polar Group Addition): Introduce a polar group, such as a hydroxyethyl substituent, at the N4 position. Hypothesis: This will likely increase aqueous solubility but may decrease passive diffusion across the intestinal membrane.

  • Analog D (Bioisosteric Replacement): Replace the hydroxyl group at C3 with a different hydrogen bond donor/acceptor, if synthetically feasible. Hypothesis: This could alter the pKa and conformational rigidity of the molecule, impacting both solubility and transporter interactions.

These analogs provide a rational set for exploring how modifications to the core scaffold influence the key determinants of oral bioavailability: solubility, permeability, and metabolic stability.

Section 2: The In Vitro Frontline - High-Throughput Permeability Screening

The first experimental pass for assessing absorption potential is invariably an in vitro permeability assay. The Caco-2 cell model is the industry gold standard for this purpose.[10][11][12] Derived from a human colon adenocarcinoma, these cells differentiate into a monolayer that mimics the epithelial barrier of the small intestine, complete with tight junctions and functional efflux transporters (like P-glycoprotein, P-gp).[11][12]

Workflow for Caco-2 Permeability Assessment

G Figure 1: Caco-2 Bidirectional Permeability Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a confluent monolayer seed->culture teer1 Verify Monolayer Integrity (Measure TEER > 200 Ω·cm²) culture->teer1 dose_A Dose Analog to Apical (A) side teer1->dose_A dose_B Dose Analog to Basolateral (B) side teer1->dose_B incubate Incubate at 37°C with gentle shaking dose_A->incubate dose_B->incubate sample_A Sample Basolateral (B) side (for A→B transport) incubate->sample_A sample_B Sample Apical (A) side (for B→A transport) incubate->sample_B lcms Quantify compound concentration via LC-MS/MS sample_A->lcms sample_B->lcms papp Calculate Apparent Permeability (Papp) lcms->papp er Calculate Efflux Ratio (ER = Papp B→A / Papp A→B) papp->er

Caption: Workflow for a typical Caco-2 bidirectional permeability assay.

Detailed Experimental Protocol: Caco-2 Bidirectional Assay
  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell inserts and cultured for 21-28 days to allow for spontaneous differentiation into a polarized monolayer.[12][13]

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[12][14] Monolayers not meeting this criterion are discarded.

  • Transport Study Initiation:

    • A→B Transport (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (upper) compartment. The basolateral (lower) compartment is filled with a drug-free buffer.[14]

    • B→A Transport (Basolateral to Apical): In a separate set of wells, the compound is added to the basolateral compartment, and the apical compartment contains a drug-free buffer. This measures active efflux.[11]

  • Sampling: The plate is incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh buffer.[14]

  • Quantification: The concentration of the analog in each sample is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The Efflux Ratio (ER) is then calculated as the ratio of Papp (B→A) / Papp (A→B).[11]

Interpreting the In Vitro Data

An ER > 2 suggests the compound is a substrate for efflux transporters like P-gp, which actively pump the drug out of the intestinal cells back into the gut lumen, representing a significant barrier to absorption.[15]

AnalogPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Analog A 5.26.11.17Moderate to High
Analog B 8.910.11.13High
Analog C 1.31.51.15Low
Analog D 4.815.23.17Low (Efflux Substrate)

This is representative data for illustrative purposes.

From this table, we can hypothesize that Analog B is a promising candidate due to its high passive permeability, while Analog C is likely limited by poor permeability and Analog D is actively effluxed.

Section 3: The Definitive Test - In Vivo Pharmacokinetic Studies

While in vitro data is invaluable for screening, it cannot fully replicate the complex physiological environment of a living organism.[16][17] Therefore, an in vivo pharmacokinetic (PK) study, typically in rodents (e.g., Sprague-Dawley rats), is the definitive experiment to determine absolute oral bioavailability.[18]

This requires administering the compound via two routes in separate animal cohorts:

  • Intravenous (IV) Bolus: Injected directly into the bloodstream. The resulting Area Under the Curve (AUC) of the plasma concentration-time graph represents 100% systemic exposure.

  • Oral Gavage (PO): Administered directly into the stomach, mimicking the intended clinical route.

Workflow for a Preclinical Oral Bioavailability Study

G Figure 2: In Vivo Pharmacokinetic Study Workflow cluster_animal Animal Phase cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation acclimate Acclimate cannulated rats (n=3-5 per group) iv_dose Dose IV Group (e.g., 1 mg/kg) acclimate->iv_dose po_dose Dose PO Group (e.g., 10 mg/kg) acclimate->po_dose blood_draw Serial blood sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->blood_draw po_dose->blood_draw process Isolate plasma via centrifugation blood_draw->process store Store plasma at -80°C pending analysis process->store lcms Quantify plasma concentration via LC-MS/MS store->lcms pk_params Calculate PK Parameters (Cmax, Tmax, AUC) lcms->pk_params bioavailability Calculate Oral Bioavailability F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) pk_params->bioavailability

Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.

Detailed Experimental Protocol: Rat PK Study
  • Animal Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins are used to facilitate serial blood sampling. Animals are fasted overnight prior to dosing.

  • Dosing:

    • The IV group receives the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) as a slow bolus injection.

    • The PO group receives a higher dose (e.g., 10 mg/kg) of the compound formulated as a suspension or solution via oral gavage.

  • Blood Sampling: Blood samples (~100 µL) are collected into tubes containing an anticoagulant (e.g., K₂EDTA) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[19]

  • Plasma Processing: Samples are immediately centrifuged to separate plasma, which is then transferred to a new tube and frozen at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the analog are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the dose-normalized AUC values from both routes:

    • F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100

Section 4: Synthesizing the Data - The Structure-Bioavailability Relationship

The final step is to integrate the in vitro and in vivo data to build a cohesive understanding of the structure-bioavailability relationship for this analog series.

Comparative Pharmacokinetic Data Summary
AnalogCaco-2 ERCmax (ng/mL)Tmax (hr)AUC_PO (ng·h/mL)Oral Bioavailability (F%)
Analog A 1.174501.0185035%
Analog B 1.138200.5320061%
Analog C 1.15952.04108%
Analog D 3.171501.555010%

This is representative data for illustrative purposes.

Analysis and Decision Making
  • Analog B vs. A: The N-methylation (Analog B) significantly improved both the rate (lower Tmax) and extent (higher Cmax, AUC, and F%) of absorption compared to the parent compound. This correlates well with its high in vitro permeability and suggests that the increased lipophilicity was beneficial for passive diffusion without creating a new metabolic liability.

  • Analog C: The addition of a polar group (Analog C) resulted in very poor bioavailability, which is entirely consistent with its low Caco-2 permeability. This highlights the classic trade-off between solubility and permeability.[20]

  • Analog D: The low bioavailability of Analog D is perfectly explained by the Caco-2 data. Despite having decent passive permeability characteristics (inferred from the A→B Papp value), the high efflux ratio correctly predicted that the compound would be actively pumped out of intestinal cells, leading to poor systemic exposure.

This integrated analysis allows for a data-driven decision. Analog B is clearly the superior candidate to advance for further preclinical development.

G Figure 3: Structure-Bioavailability Relationship Logic cluster_mods cluster_props cluster_outcome Mod1 Increase Lipophilicity (e.g., Analog B) Prop1 ↑ Caco-2 Permeability Mod1->Prop1 Mod2 Increase Polarity (e.g., Analog C) Prop2 ↓ Caco-2 Permeability Mod2->Prop2 Mod3 Introduce Efflux Substrate Motif (e.g., Analog D) Prop3 ↑ Efflux Ratio (ER > 2) Mod3->Prop3 Outcome1 ↑ Oral Bioavailability Prop1->Outcome1 Outcome2 ↓ Oral Bioavailability Prop2->Outcome2 Prop3->Outcome2

Caption: Logical flow from molecular modification to in vivo bioavailability outcome.

Conclusion

Comparing the bioavailability of novel analogs is a multi-step, integrated process that relies on a strong foundation of hypothesis-driven chemical design and a phased experimental approach. By combining high-throughput in vitro assays like the Caco-2 permeability screen with definitive in vivo pharmacokinetic studies, researchers can efficiently triage candidates and build a robust understanding of a scaffold's structure-bioavailability relationship. For the 3-hydroxy-3-(trifluoromethyl)piperazin-2-one series, this systematic approach provides the critical data needed to select compounds with the highest probability of success as orally administered therapeutics.

References

  • Title: Caco2 assay protocol Source: Google Cloud, Vertex AI Search URL
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC, NIH URL: [Link]

  • Title: Assays | ADMET & DMPK | Caco-2 Permeability Source: Concept Life Sciences URL: [Link]

  • Title: Fluoride bioavailability in saliva and plaque Source: PMC, NIH URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: CHAPTER 9: Bioavailability of Fluoride: Factors and Mechanisms Involved Source: Royal Society of Chemistry URL: [Link]

  • Title: Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals Source: ACS Publications URL: [Link]

  • Title: (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: ResearchGate URL: [Link]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: MDPI URL: [Link]

  • Title: CHAPTER 9: Bioavailability of Fluoride: Factors and Mechanisms Involved Source: ResearchGate URL: [Link]

  • Title: Overcoming the Small Molecule Bioavailability Challenge Source: Contract Pharma URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques Source: Walsh Medical Media URL: [Link]

  • Title: Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods Source: MDPI URL: [Link]

  • Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: NATURALISTA CAMPANO URL: [Link]

  • Title: What are the factors affecting the bioavailability of oral drugs? Source: Patsnap Synapse URL: [Link]

  • Title: Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Source: ResearchGate URL: [Link]

  • Title: Real-time measurement of small molecules directly in awake, ambulatory animals Source: PNAS URL: [Link]

  • Title: Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][11][14]naphthyridin-2(1H)- one Source: MIT Open Access Articles URL: [Link]

  • Title: 3-(Piperazinylpropyl)indoles: selective, orally bioavailable h5-HT1D receptor agonists as potential antimigraine agents Source: PubMed URL: [Link]

  • Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: ACS Publications URL: [Link]

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Comparative

A Comparative Guide to the Spectroscopic Validation of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Ring-Chain Tautomerism

Introduction: The Dynamic Equilibrium of Ring-Chain Tautomerism In the landscape of medicinal chemistry and drug development, the structural dynamics of heterocyclic compounds are of paramount importance. A fascinating a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dynamic Equilibrium of Ring-Chain Tautomerism

In the landscape of medicinal chemistry and drug development, the structural dynamics of heterocyclic compounds are of paramount importance. A fascinating and often critical phenomenon is ring-chain tautomerism, a type of isomerism where a molecule exists in a dynamic equilibrium between an open-chain structure and a cyclic form.[1][2] This equilibrium is not a mere academic curiosity; it can profoundly influence a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and overall pharmacological profile. The reversible intramolecular addition of a nucleophile (like an -OH or -NH group) to an electrophilic center (such as a carbonyl group) is the fundamental mechanism driving this transformation.[1][2]

One such molecule of interest is 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-18-9)[3]. The presence of a hydroxyl group and an amide carbonyl within the same molecule, influenced by the strongly electron-withdrawing trifluoromethyl group, sets the stage for a potential ring-chain tautomeric equilibrium. The cyclic form exists as a stable six-membered cyclic hemiaminal, while the open-chain form presents as a keto-amine. Validating and quantifying the populations of these tautomers is crucial for understanding its behavior in biological systems.

This guide provides an in-depth comparison of various spectroscopic techniques for the definitive validation of this tautomerism. We will explore the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative spectroscopic principles.

The Tautomeric Equilibrium

The central challenge is to distinguish between the cyclic hemiaminal (ring) and the acyclic keto-amine (chain) forms of the molecule. The equilibrium is driven by factors such as solvent polarity, temperature, and pH.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_interp Phase 3: Data Interpretation Sample Sample of 3-Hydroxy-3- (trifluoromethyl)piperazin-2-one Solvent Solvent Selection (e.g., DMSO-d6, ACN) Sample->Solvent NMR NMR (1H, 13C, 19F) Solvent->NMR IR FTIR Solvent->IR MS LC-MS Solvent->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data Quant Tautomer Quantification (from NMR Integration) Data->Quant Qual Qualitative Confirmation (from IR & MS) Data->Qual Conclusion Definitive Validation of Ring-Chain Tautomerism Quant->Conclusion Qual->Conclusion

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

As a Senior Application Scientist, I frequently guide research teams and drug development professionals on the safe handling of specialized active pharmaceutical ingredients (APIs) and synthetic intermediates. 3-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams and drug development professionals on the safe handling of specialized active pharmaceutical ingredients (APIs) and synthetic intermediates. 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS: 89972-18-9) is a highly valuable fluorinated heterocycle utilized extensively in medicinal chemistry[1].

Because this compound combines a basic piperazine scaffold with a lipophilic trifluoromethyl (–CF₃) group and a reactive lactam motif, it presents unique toxicological and handling challenges. This guide establishes a self-validating operational framework, ensuring that researchers can execute syntheses safely without compromising chemical integrity or personal well-being.

Mechanistic Toxicology & Hazard Profile

To select the correct Personal Protective Equipment (PPE), we must first understand the causality of the chemical's hazards. We do not just wear gloves because a Safety Data Sheet (SDS) dictates it; we wear them because of the specific molecular interactions at play.

  • Dermal and Ocular Irritation: Piperazine derivatives are well-documented skin and eye irritants, and in some cases, respiratory sensitizers[4.1, 4.2]. The nitrogen atoms in the piperazine ring act as strong hydrogen bond acceptors, interacting aggressively with the aqueous environment of ocular and mucosal membranes.

  • Enhanced Lipophilicity: The inclusion of the trifluoromethyl group significantly increases the molecule's lipophilicity compared to standard piperazines[4.4]. This structural modification enhances its ability to penetrate the stratum corneum (the outer layer of skin), meaning that dermal exposure can lead to rapid systemic absorption.

  • Thermal Decomposition Risks: Under extreme heat or strong acidic conditions, fluorinated organic compounds can decompose to release highly toxic and corrosive hydrogen fluoride (HF) gas. Therefore, respiratory protection and localized exhaust ventilation are non-negotiable during high-energy reactions.

Tiered Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the scale of operation.

Operational ScaleGlove SpecificationEye/Face ProtectionRespiratory ProtectionBody & Clothing
Analytical Scale (< 100 mg)Single-layer Nitrile (≥ 4 mil). Reason: Sufficient for brief, dry-powder handling.ANSI Z87.1 Safety Glasses with side shields.None required if handled strictly inside a certified fume hood.Standard cotton lab coat, full-length pants, closed-toe shoes.
Preparative Scale (100 mg to 50 g)Double-gloving: Inner Nitrile (4 mil) + Outer Neoprene (8 mil). Reason: Neoprene offers superior resistance to polar aprotic solvents often used with piperazines.Chemical splash goggles.N95 or P100 particulate respirator if weighing outside a containment enclosure.Flame-resistant (FR) lab coat (e.g., Nomex) if heating is involved.
Bulk / High-Risk (> 50 g or Thermal/Pressure Rxn)Heavy-duty Butyl rubber gloves over Nitrile inner gloves.Full face shield worn over chemical splash goggles.Half-mask respirator with organic vapor/acid gas (OV/AG) cartridges.Tyvek® chemical suit or impermeable apron over FR lab coat.

Operational Workflows & Handling Protocols

The following step-by-step methodology ensures a self-validating system where each step inherently checks the safety of the previous one.

Workflow Prep 1. Fume Hood Setup Verify Airflow & PPE Weigh 2. Closed-System Weighing Minimize Aerosolization Prep->Weigh React 3. Reaction Execution Inert Atmosphere (N2/Ar) Weigh->React Quench 4. Reaction Quenching Controlled Neutralization React->Quench Waste 5. Halogenated Waste Segregation & Labeling Quench->Waste Decon 6. Surface Decontamination Solvent Wipe Down Waste->Decon

Fig 1. Step-by-step operational workflow for handling fluorinated piperazine derivatives.
Step 1: Pre-Operation Setup
  • Action: Verify fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: Fluorinated powders can hold a static charge, leading to aerosolization. Proper airflow guarantees that any aerosolized particulates are drawn away from the operator's breathing zone.

Step 2: Weighing and Transfer
  • Action: Use an anti-static weighing boat and a stainless-steel spatula. Transfer the weighed 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one into a reaction vessel and seal it with a septum before removing it from the balance enclosure.

  • Causality: Static cling can cause the powder to adhere to gloves or waft into the air. Grounding the equipment and sealing the vessel prevents fugitive emissions during transit to the reaction block.

Step 3: Reaction Execution
  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to the addition of solvents.

  • Causality: The hydroxy and lactam functional groups can be sensitive to atmospheric moisture depending on the chosen reagents. Inerting the atmosphere prevents unwanted side reactions and potential pressure buildup.

Step 4: Quenching and Decontamination
  • Action: Quench reactions using a mild, controlled aqueous buffer (e.g., saturated NaHCO₃) rather than strong acids.

  • Causality: Strong acidic conditions combined with exothermic heat can trigger the degradation of the trifluoromethyl group, risking the release of HF gas. A mild basic quench neutralizes the basic piperazine nitrogen safely.

Emergency Response & Medical Surveillance

In the event of a breach in PPE, immediate and structured action is required to mitigate the enhanced dermal penetration risks associated with the trifluoromethyl moiety.

SpillResponse Start Exposure Event Assess Assess Route Start->Assess Ocular Ocular Assess->Ocular Dermal Dermal Assess->Dermal Inhal Inhalation Assess->Inhal EyeWash Flush 15+ mins Ocular->EyeWash SkinWash Wash with soap Dermal->SkinWash FreshAir Move to fresh air Inhal->FreshAir Report Medical Surveillance EyeWash->Report SkinWash->Report FreshAir->Report

Fig 2. Emergency response and medical surveillance workflow for piperazine exposure.
  • Spill Cleanup: Do not sweep dry powders. Cover the spill with damp absorbent pads to prevent aerosolization, then carefully transfer the pads to a designated Halogenated Organic Waste container. Wipe the surface down with a dilute mildly acidic solution (e.g., 1% citric acid) to neutralize residual basic piperazine, followed by a water rinse.

References

  • PubChem , National Center for Biotechnology Information. "Piperazine Dihydrochloride | CID 8893 - Safety and Hazards." Available at: [Link]

  • PubChem , National Center for Biotechnology Information. "Piperazine | CID 4837 - Safety and Hazards." Available at: [Link]

  • ResearchGate , "The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods." Available at: [Link]

Sources

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Reactant of Route 1
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
Reactant of Route 2
3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
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